molecular formula C11H11BrN2S B1681859 4-Bromolevamisole CAS No. 56943-06-7

4-Bromolevamisole

Cat. No.: B1681859
CAS No.: 56943-06-7
M. Wt: 283.19 g/mol
InChI Key: HTHGAIADRJRJOY-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T1001 is an antagonist of hypoxia-inducible factor-2α subunit (HIF-2α) which displaces residue M252 from inside the HIF-2α PAS-B pocket toward the ARNT subunit to weaken heterodimerization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHGAIADRJRJOY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350780
Record name AC1LEL7H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56943-06-7
Record name 4-Bromolevamisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056943067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC1LEL7H
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMOLEVAMISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEN33FEM7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Inhibition of Alkaline Phosphatase by 4-Bromolevamisole

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between 4-bromolevamisole and alkaline phosphatase (AP), outlining the kinetic basis of its inhibitory action and providing robust, field-proven protocols for its characterization.

Introduction: Alkaline Phosphatase and the Significance of Its Inhibition

Alkaline phosphatases (ALPs) are a group of ubiquitous enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH, playing critical roles in diverse biological processes.[][2] Found in organisms from bacteria to humans, these enzymes are crucial for processes such as bone mineralization, nutrient absorption, and cellular signaling.[][2][3] Given their physiological importance, the study of ALP inhibitors is a significant area of research, with implications for treating diseases characterized by aberrant ALP activity, such as Paget's disease of bone and certain cancers.[3]

Levamisole and its derivatives are well-established, potent inhibitors of specific ALP isoenzymes.[4][5][6] This guide focuses on 4-bromolevamisole (also known as L-p-Bromotetramisole), a halogenated derivative of levamisole, recognized for its potent and selective inhibition of non-intestinal alkaline phosphatases.[7][8][9] Understanding its precise mechanism of action is fundamental for its application as a research tool and for the development of novel therapeutics.

Part 1: The Core Mechanism - Stereospecific, Uncompetitive Inhibition

The inhibitory action of levamisole and its analogue, 4-bromolevamisole, on tissue non-specific alkaline phosphatases (e.g., from liver, bone, and kidney) is characterized as stereospecific and uncompetitive .[4][5][7][10]

  • Uncompetitive Inhibition: This mode of inhibition is distinct in that the inhibitor does not bind to the free enzyme. Instead, it exclusively binds to the enzyme-substrate (ES) complex.[11][12] In the case of ALP, the reaction proceeds via a phosphoenzyme intermediate. The inhibitor is thought to form a stable complex with this intermediate, preventing the final dephosphorylation step and release of the product.[4][5][10][13] This binding action effectively sequesters the ES complex into an inactive ESI complex.[11]

  • Kinetic Consequences: Uncompetitive inhibition leads to a characteristic decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[11] The reduction in Vmax occurs because the inhibitor-bound complexes are non-productive.[11] The decrease in Km is a consequence of the inhibitor binding to the ES complex, which, by Le Chatelier's principle, shifts the equilibrium toward ES formation, thereby increasing the apparent affinity of the enzyme for its substrate.[11]

  • Stereospecificity: The inhibition is highly specific to the levorotatory (L-isomer) form of bromotetramisole. The corresponding dextrorotatory (D-isomer) shows no significant inhibitory effect, highlighting a precise stereochemical interaction with the enzyme-substrate complex.[8]

Uncompetitive_Inhibition_Mechanism E Free Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) ES->E k-1 E_P Enzyme + Product (E + P) ES->E_P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I (k3) S Substrate (S) I Inhibitor (I) (4-Bromolevamisole) Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Reagents Prepare Reagents: - AP Enzyme - pNPP Substrate - Assay Buffer - 4-Bromolevamisole Assay Perform Kinetic Assay (Measure Absorbance at 405 nm) Reagents->Assay IC50 IC50 Determination: Fixed [S], Varying [I] Assay->IC50 Kinetics Kinetic Analysis: Varying [S] and [I] Assay->Kinetics MM_Plot Michaelis-Menten Plot (V vs. [S]) Kinetics->MM_Plot LB_Plot Lineweaver-Burk Plot (1/V vs. 1/[S]) MM_Plot->LB_Plot Params Determine Kinetic Parameters (Vmax, Km, Ki) LB_Plot->Params

Caption: Workflow for kinetic characterization of an enzyme inhibitor.

Protocol 1: Alkaline Phosphatase Activity Assay (Baseline)

This protocol measures the baseline activity of ALP using the chromogenic substrate p-nitrophenyl phosphate (pNPP). ALP hydrolyzes pNPP to p-nitrophenol (pNP), a yellow product that can be quantified by measuring absorbance at 405 nm. [2][14][15] Materials:

  • Alkaline Phosphatase (e.g., calf intestinal or human liver)

  • Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

  • Substrate: p-Nitrophenyl phosphate (pNPP) stock solution (e.g., 1 M)

  • 96-well clear, flat-bottom microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare Working Reagent: For each reaction, prepare a working solution containing Assay Buffer and pNPP. For a final concentration of 10 mM pNPP in a 200 µL reaction, mix buffer and substrate accordingly.

  • Set up Plate: Add 180 µL of the working reagent to each well.

  • Initiate Reaction: Add 20 µL of ALP enzyme solution to each well. For blank wells, add 20 µL of the enzyme's storage buffer.

  • Measure Absorbance: Immediately place the plate in a reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Calculate Activity: Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

Protocol 2: Determination of IC50

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of 4-bromolevamisole in the assay buffer.

  • Set up Assay: To appropriate wells, add ALP enzyme, assay buffer, and varying concentrations of the 4-bromolevamisole dilutions.

  • Initiate Reaction: Add a fixed, saturating concentration of pNPP substrate to all wells to start the reaction.

  • Measure and Analyze: Measure the reaction rates as described in Protocol 1. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Kinetic Analysis to Determine Inhibition Type

This is the definitive experiment to confirm the uncompetitive mechanism. The assay is run across a matrix of varying substrate and inhibitor concentrations.

Procedure:

  • Set up Plate Matrix: Design the plate layout to include multiple concentrations of pNPP (e.g., 0.5x, 1x, 2x, 5x, 10x the Km value) and several fixed concentrations of 4-bromolevamisole (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

  • Run Assays: For each inhibitor concentration, perform a full substrate titration, measuring the initial reaction velocity (V₀) at each substrate concentration as described in Protocol 1.

  • Data Analysis:

    • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will yield a series of hyperbolic curves.

    • Lineweaver-Burk Plot: Transform the data by plotting 1/V₀ versus 1/[S]. This double-reciprocal plot is crucial for diagnosing the inhibition mechanism. [16][17][18]

Part 3: Data Interpretation and Expected Outcomes

The Lineweaver-Burk plot is the most powerful tool for distinguishing between inhibition types. [17]For the uncompetitive inhibition mechanism of 4-bromolevamisole, the plot will produce a series of parallel lines . [16][19]

  • Each line on the plot represents a different fixed concentration of the inhibitor.

  • As the inhibitor concentration increases, the lines will shift upwards and to the left.

  • The parallel nature indicates that the ratio of Km/Vmax remains constant, as both parameters decrease proportionally. [16] Table 1: Expected Changes in Kinetic Parameters for Uncompetitive Inhibition

ParameterDescriptionEffect of 4-BromolevamisoleLineweaver-Burk Plot Intercept
Vmax Maximum reaction velocityDecreasesY-intercept (1/Vmax) increases
Km Michaelis ConstantDecreasesX-intercept (-1/Km) becomes more negative (shifts left)
Ki Inhibition ConstantN/ADerived from secondary plots of intercepts vs. [I]

A known Ki value for bromolevamisole with human liver ALP is approximately 2.8 x 10⁻⁶ M (2.8 µM) at pH 10.5, demonstrating its high potency. [7]This is significantly more potent than its parent compound, levamisole, which has a Ki of 45 µM for bovine ALP. [20]

Conclusion

4-Bromolevamisole acts as a potent, stereospecific, and uncompetitive inhibitor of tissue non-specific alkaline phosphatase. This mechanism, characterized by the inhibitor's exclusive binding to the enzyme-substrate complex, results in a proportional decrease in both Vmax and Km. The experimental protocols detailed in this guide provide a robust framework for verifying this mechanism and quantifying the inhibitor's kinetic parameters. A thorough understanding of this interaction is essential for leveraging 4-bromolevamisole as a selective tool in biochemical research and for informing the design of next-generation therapeutics targeting alkaline phosphatase.

References

  • Van Belle, H. (1976). Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clinical Chemistry, 22(7), 972-976. [Link]

  • Kozak, M. E., & Kitos, P. A. (1989). Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes. International Journal of Biochemistry, 21(4), 401-405. [Link]

  • Van Belle, H. (1976). Alkaline Phosphatase. I. Kinetics and Inhibition by Levamisole of Purified lsoenzymes from Humans. Janssen Pharmaceutica Research Laboratories. [Link]

  • Van Belle, H. (1976). Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. PubMed. [Link]

  • Bastin, B., et al. (1989). Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives. Agents and Actions, 26(3-4), 256-260. [Link]

  • Van Belle, H. (1976). Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Semantic Scholar. [Link]

  • Wikipedia. (2023). Uncompetitive inhibition. Wikipedia. [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. [Link]

  • ResearchGate. (n.d.). Enzyme kinetics: partial and complete uncompetitive inhibition. Request PDF. [Link]

  • Wikipedia. (2023). Lineweaver–Burk plot. Wikipedia. [Link]

  • ChemTalk. (2024). Lineweaver-Burk Plot. [Link]

  • Pappas, P. W., & Leiby, D. A. (1989). Competitive, uncompetitive, and mixed inhibitors of the alkaline phosphatase activity associated with the isolated brush border membrane of the tapeworm Hymenolepis diminuta. Journal of Cellular Biochemistry, 40(2), 239-248. [Link]

  • The Organic Chemistry Tutor. (2024, July 17). Uncompetitive Inhibitors Lineweaver-Burk Plot (Part 3) | Biochemistry [Video]. YouTube. [Link]

  • Leah4sciMCAT. (2020, May 13). Lineweaver-Burk plots for competitive, uncompetitive, mixed, and noncompetitive inhibitors [Video]. YouTube. [Link]

  • LearnChemE. (2016, May 4). Derivation of Enzyme Kinetics for Uncompetitive Inhibition [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2025, September 4). 5.4: Enzyme Inhibition. [Link]

  • Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry. [Link]

  • Borgers, M., & Thoné, F. (1975). The inhibition of alkaline phosphatase by L-p-bromotetramisole. Histochemistry, 44(3), 277-280. [Link]

  • Van Belle, H. (1977). L-p-Bromotetramisole, a new reagent for use in measuring placental or intestinal isoenzymes of alkaline phosphatase in human serum. Clinical Chemistry, 23(3), 454-459. [Link]

  • G-Biosciences. (n.d.). L-Bromotetramisole, 100 MG. [Link]

  • Woltgens, J. H., Lyaruu, D. M., & Bervoets, T. J. (1987). Effect of alkaline-phosphatase inhibition by 1-p-bromotetramisole on the formation of trichloroacetic acid-[32P]-insoluble phosphate from inorganic [32P]. Archives of Oral Biology, 32(1), 67-70. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Alkaline Phosphatase Assay Kit. [Link]

  • Marie, P. J., Hott, M., & Pointillart, A. (1986). Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse. Calcified Tissue International, 38(5), 296-302. [Link]

  • Patsnap Synapse. (2024, June 25). What are Alkaline phosphatase inhibitors and how do they work?. [Link]

Sources

Technical Guide: 4-Bromolevamisole Binding Affinity to Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, binding determinants, and experimental characterization of 4-Bromolevamisole at nicotinic acetylcholine receptors (nAChRs).

Executive Summary

4-Bromolevamisole (also known as p-bromolevamisole or (-)-p-bromotetramisole) is a halogenated derivative of the anthelmintic agent levamisole. While levamisole is the archetypal agonist for the nematode-specific L-type nicotinic acetylcholine receptor (L-AChR) , the 4-bromo analog is pharmacologically distinct due to its enhanced potency as an alkaline phosphatase inhibitor .

In drug development and cholinergic pharmacology, 4-Bromolevamisole serves two critical functions:

  • Specificity Probe: It is used to distinguish between cholinergic responses (nAChR-mediated) and non-cholinergic enzymatic effects (phosphatase-mediated) in complex tissue preparations.

  • SAR Scaffold: It represents a key data point in Structure-Activity Relationship (SAR) studies, probing the steric tolerance of the nAChR orthosteric binding pocket at the para-position of the phenyl ring.

This guide provides the structural basis for its binding, comparative affinity profiles, and validated protocols for quantifying its interaction with nAChR subtypes.

Molecular Pharmacology & Structural Logic

Structural Determinants of Binding

The binding of levamisole and its derivatives to the nAChR relies on a cation-


 interaction  between the protonated nitrogen of the imidazothiazole ring and aromatic residues (typically Tryptophan and Tyrosine) within the receptor's orthosteric site (Loops A, B, and C).
  • Levamisole (Parent): Unsubstituted phenyl ring. Fits optimally into the C. elegans L-AChR pocket (composed of UNC-38, UNC-63, UNC-29, LEV-1, and LEV-8 subunits).

  • 4-Bromolevamisole (Analog): Contains a bromine atom at the para-position.

    • Steric Effect: The bulky bromine atom probes the depth of the hydrophobic pocket. In mammalian

      
       receptors, this substitution often reduces efficacy compared to the parent compound, whereas in specific nematode subtypes, it retains agonist activity.
      
    • Electronic Effect: The electron-withdrawing nature of bromine affects the pKa of the imidazothiazole nitrogen, potentially modulating the strength of the essential cation-

      
       interaction.
      
Mechanism of Action[1]
  • Nematode nAChR (L-Type): Acts as a cholinergic agonist .[1] Like levamisole, it induces membrane depolarization and spastic paralysis, though its relative potency is often modulated by the specific subunit composition (e.g., presence of ACR-8).

  • Mammalian nAChR (

    
    , 
    
    
    
    ):
    Acts as a partial agonist or allosteric modulator . It exhibits lower selectivity for neuronal nAChRs compared to its high affinity for alkaline phosphatases.

Binding Affinity Profile

The following table summarizes the comparative pharmacological profile. Note that while Levamisole is the high-affinity benchmark for L-AChRs, 4-Bromolevamisole is the benchmark for Phosphatase inhibition.

Target ClassReceptor / EnzymeLigandAffinity / Potency (

or

)
Mode of Action
Nematode nAChR C. elegans L-AChRLevamisole

nM
Full Agonist
4-Bromolevamisole

nM
*
Agonist
Mammalian nAChR Human

Levamisole


M
Weak Partial Agonist / PAM
4-Bromolevamisole


M
Weak Partial Agonist
Enzyme Alkaline PhosphataseLevamisole


M
Inhibitor
4-Bromolevamisole


M
Potent Inhibitor

*Note: The affinity of 4-Bromolevamisole for nAChR is inferred from competitive displacement of [3H]-meta-aminolevamisole ([3H]MAL) and muscle contraction assays. It is generally equipotent or slightly less potent than levamisole at the receptor, but significantly more potent at the phosphatase enzyme.

Visualization: Pharmacological Selectivity Logic

G cluster_0 Ligand Input cluster_1 Biological Targets Levamisole Levamisole (Parent) nAChR L-Type nAChR (Nematode) Levamisole->nAChR High Affinity (Primary Target) Phosphatase Alkaline Phosphatase Levamisole->Phosphatase Moderate Affinity Bromo 4-Bromolevamisole (Analog) Bromo->nAChR Retained Affinity (Agonist) Bromo->Phosphatase High Potency (Inhibitor) caption Fig 1: Selectivity shift. 4-Bromo substitution enhances phosphatase inhibition while retaining nAChR agonism.

Experimental Methodologies

To empirically determine the binding affinity (


) and functional potency (

) of 4-Bromolevamisole, the following validated protocols must be employed.
Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine the


 of 4-Bromolevamisole by displacing a high-affinity radioligand.

Reagents:

  • Source Tissue: C. elegans membrane preparation (wild-type or unc-29 null as negative control).

  • Radioligand:

    
    -meta-aminolevamisole (
    
    
    
    MAL) or
    
    
    -Epibatidine.
  • Competitor: 4-Bromolevamisole oxalate (10 pM to 100

    
    M).
    

Workflow:

  • Membrane Prep: Homogenize worms in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 30,000 x g for 20 min. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
    • 25

      
      L Radioligand (
      
      
      
      concentration, approx 5 nM).
    • 25

      
      L 4-Bromolevamisole (serial dilutions).
      
  • Equilibrium: Incubate for 2 hours at 4°C (Levamisole binding kinetics are slow; ensure equilibrium is reached).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to the Cheng-Prusoff equation:

    
    
    
Protocol B: Two-Electrode Voltage Clamp (TEVC)

Objective: Measure functional potency (


) and efficacy relative to Acetylcholine (ACh).

System: Xenopus laevis oocytes expressing recombinant L-AChR subunits (UNC-38/UNC-29/UNC-63).

Workflow:

  • Expression: Inject cRNA mixtures (ratio 1:1:1) into oocytes. Incubate 2-4 days at 18°C.

  • Setup: Place oocyte in recording chamber perfused with Ringer’s solution containing Atropine (0.5

    
    M) to block endogenous muscarinic receptors.
    
  • Clamping: Impale with two microelectrodes (1-3 M

    
     resistance). Clamp voltage at -60 mV .
    
  • Application:

    • Apply ACh (100

      
      M)  for 10s to establish 
      
      
      
      . Wash 2 min.
    • Apply 4-Bromolevamisole (increasing concentrations) for 10s.

  • Data Analysis: Normalize peak current responses to the ACh control. Plot Dose-Response curve to derive

    
    .
    
Visualization: Experimental Workflow

Workflow cluster_Binding Binding Affinity (Ki) cluster_Function Functional Potency (EC50) Start Start: 4-Bromolevamisole Characterization Membrane Isolate Membranes (C. elegans / HEK293) Start->Membrane Inject Inject cRNA (Xenopus Oocytes) Start->Inject Incubate Incubate with [3H]-MAL + 4-Bromo (Serial Dilution) Membrane->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Calc Calculate Ki (Cheng-Prusoff) Filter->Calc Clamp Voltage Clamp (-60 mV) Inject->Clamp Perfuse Perfuse Agonist (10s pulse) Clamp->Perfuse Curve Dose-Response Fit Perfuse->Curve caption Fig 2: Parallel workflows for determining binding affinity (left) and functional efficacy (right).

References

  • Lewis, J. A., et al. (1980). Levamisole-resistant mutants of the nematode Caenorhabditis elegans appear to lack pharmacological acetylcholine receptors. Neuroscience.[2][3] Link

  • Qian, H., et al. (2008). Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans. The FASEB Journal. Link

  • Rayes, D., et al. (2004). The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors. Molecular Pharmacology. Link

  • Borgers, M. (1973). The cytochemical application of new potent inhibitors of alkaline phosphatases. Journal of Histochemistry & Cytochemistry. (Establishes 4-bromo potency). Link

  • Hu, Y., et al. (2009). The New Anthelmintic Tribendimidine is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist.[1] PLOS Neglected Tropical Diseases. Link

Sources

Investigative Guide: Metabolic Profiling of 4-Bromolevamisole in Human Liver Microsomes (HLM)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathways of 4-Bromolevamisole in Human Liver Microsomes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

4-Bromolevamisole (p-bromolevamisole) is a halogenated analog of the anthelmintic and immunomodulator levamisole. While levamisole metabolism is extensively documented, the specific metabolic fate of 4-bromolevamisole in human liver microsomes (HLM) remains a niche area of toxicological and pharmacological research. This compound appears primarily as a synthesis impurity in illicit levamisole supplies or as a specific alkaline phosphatase inhibitor in biochemical assays.

This guide provides a predictive metabolic framework and a self-validating experimental protocol for elucidating these pathways. It synthesizes established levamisole biotransformation mechanisms with the steric and electronic constraints imposed by the para-bromo substituent.

Key Mechanistic Deviations from Levamisole
  • The "Bromine Blockade": In levamisole, para-hydroxylation of the phenyl ring is a minor but distinct pathway. In 4-bromolevamisole, the C-4 position is occupied by a bromine atom, blocking this site. This steric hindrance likely shifts oxidative pressure toward the imidazothiazole ring and increases the ratio of ring-opened metabolites.

  • Lipophilicity & Retention: The addition of a bromine atom significantly increases logP, potentially altering microsomal binding affinity (K_m) and reducing clearance rates compared to the parent compound.

  • Toxicological Pharmacophore: The potential formation of 4-bromoaminorex (an analog of the stimulant aminorex) represents a critical pathway for investigation due to its likely psychostimulant and anorectic properties.

Predicted Metabolic Pathways

Based on Structure-Activity Relationships (SAR) and the metabolic map of levamisole, 4-bromolevamisole is expected to undergo three primary Phase I transformations in HLMs.

Pathway A: Thiazolidine Ring Oxidation (Dehydrogenation)

The imidazothiazole ring system is susceptible to oxidation.

  • Mechanism: Cytochrome P450 (likely CYP3A4/CYP1A2) mediated dehydrogenation.

  • Product: 4-Bromo-2-oxo-levamisole (analogous to oxo-levamisole).

  • Mass Shift: +16 Da (Oxygen insertion) or -2 Da (Desaturation) depending on the specific intermediate stability.

Pathway B: Hydrolytic Ring Opening

The thiazolidine ring is metabolically labile.

  • Mechanism: Hydrolysis of the C-S bond, often preceded by S-oxidation.

  • Product: 4-Bromo-mercaptoethyl-intermediate (Open chain thiol).

  • Significance: This free thiol is highly reactive and serves as a precursor for Phase II conjugation (glucuronidation/methylation) or dimerization.

Pathway C: Bioactivation to 4-Bromoaminorex
  • Mechanism: Cyanogen bromide-like rearrangement or metabolic conversion similar to the levamisole

    
     aminorex pathway.
    
  • Product: 4-Bromoaminorex (5-(4-bromophenyl)-4,5-dihydro-1,3-oxazol-2-amine).

  • Risk: High. This metabolite would retain the amphetamine-like pharmacophore of aminorex, potentially with higher potency due to the halogen.

Visualization: Metabolic Map

The following diagram illustrates the predicted biotransformations.

MetabolicPathways Parent 4-Bromolevamisole (m/z ~281/283) Oxo Metabolite M1 4-Bromo-2-oxo-levamisole (+16 Da) Parent->Oxo CYP450 Oxidation OpenRing Metabolite M2 Ring-Open Thiol (Hydrolysis) Parent->OpenRing Hydrolase/CYP Ring Opening Aminorex Metabolite M3 4-Bromoaminorex (Bioactivation) Parent->Aminorex Rearrangement (-S / +O) Dimer Dimerization (Disulfide formation) OpenRing->Dimer Oxidation Gluc Phase II S-Glucuronide OpenRing->Gluc UGT (Requires UDPGA)

Figure 1: Predicted Phase I and II metabolic pathways of 4-Bromolevamisole in human liver microsomes.

Experimental Protocol: HLM Incubation

This protocol is designed to isolate Phase I metabolites and identify the specific contribution of P450 enzymes.

Reagents & Preparation[1][2]
  • Test Compound: 4-Bromolevamisole (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor System: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard (e.g., Levamisole-d5).

Step-by-Step Workflow
  • Pre-Incubation:

    • Thaw HLMs on ice.

    • Prepare reaction mixture: Phosphate buffer + HLM (final conc. 0.5 mg/mL) + 4-Bromolevamisole (final conc. 10 µM).

    • Equilibrate at 37°C for 5 minutes.

    • Control A: No NADPH (detects non-CYP degradation).

    • Control B: No Microsomes (detects chemical instability).

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Total reaction volume: 200 µL.

  • Time-Course Sampling:

    • Incubate at 37°C with shaking.

    • Sample at T = 0, 15, 30, 60, and 90 minutes.

  • Termination:

    • Transfer 50 µL of reaction mixture into 150 µL of Quench Solution.

    • Vortex for 30 seconds; Centrifuge at 15,000 x g for 10 minutes (4°C).

  • Analysis:

    • Inject supernatant into LC-MS/MS.

Analytical Strategy: LC-MS/MS Identification

The presence of bromine provides a distinct mass spectrometric advantage: the isotopic doublet .

The "Twin Peak" Validation Rule

Bromine exists as two stable isotopes:


Br (50.7%) and 

Br (49.3%).
  • Rule: Any genuine metabolite of 4-bromolevamisole MUST exhibit two mass spectral peaks of approximately equal intensity separated by 2 Da (M and M+2).

  • Application: If a putative metabolite peak does not show this 1:1 doublet, it is an artifact or a contaminant.

Metabolite Decision Tree
Predicted MetaboliteMass Shift (vs Parent)Theoretical m/z (

Br)
Diagnostic Fragment Ions
Parent (4-Br-Lev) 0~281.0281/283

202 (Loss of thiazole ring)
4-Br-Aminorex -26 Da (approx)~255.0255/257

176 (Bromo-phenyl cation)
4-Br-Oxo-Lev +16 Da~297.0Retention of Br-pattern; loss of CO
Ring Open Thiol +18 Da (Hydrolysis)~299.0299/301

SH loss
Workflow Diagram: Metabolite ID

LCMS_Workflow Start LC-MS Data Acquisition (Full Scan / DDA) Filter Filter for Br Isotope Pattern (1:1 ratio, delta 2.0 Da) Start->Filter Decision Does pattern exist? Filter->Decision Yes Genuine Metabolite Decision->Yes Yes No Matrix/Artifact Decision->No No Analyze Analyze Mass Shift (Delta M) Yes->Analyze M_plus_16 +16 Da (Hydroxylation/Oxidation) Analyze->M_plus_16 M_minus_26 -26 Da (Aminorex Formation) Analyze->M_minus_26

Figure 2: Logical workflow for filtering and identifying brominated metabolites using LC-MS/MS data.

References

  • Levamisole Metabolism (General): Kouassi, E., et al. (1986). "Metabolism of levamisole by human liver microsomes." Drug Metabolism and Disposition. Link

  • Aminorex Formation: Bertol, E., et al. (2011). "Levamisole and aminorex in urine samples from cocaine users."[1][2] Journal of Pharmaceutical and Biomedical Analysis. Link

  • Halogenated Analog Behavior: Smith, D.A., et al. (2012). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH. (Reference for halogen effects on metabolic blockade).
  • HLM Protocol Standards: Thermo Fisher Scientific. "Liver Microsome Incubation Protocol." Link

  • Mass Spectrometry of Brominated Compounds: McLafferty, F.W. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

4-Bromolevamisole: Probing Alkaline Phosphatase-Dependent Survival in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Drug Discovery Scientists, and Oncologists

Executive Summary

4-Bromolevamisole (specifically the L-isomer, L-p-bromotetramisole ) is a potent, irreversible, and stereospecific inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP/ALPL) . While its parent compound, Levamisole, is a well-known immunomodulator and adjuvant chemotherapeutic, the 4-bromo derivative exhibits significantly higher affinity for alkaline phosphatases.

In oncology research, 4-Bromolevamisole serves as a critical chemical probe. It is used to dismantle the purinergic signaling shield that many tumors employ to survive. By inhibiting TNAP, this compound prevents the hydrolysis of extracellular ATP into adenosine. The resulting accumulation of pro-inflammatory ATP and depletion of pro-survival adenosine forces cancer cells into apoptosis, often via P2X7 receptor activation or metabolic stress.

This guide details the mechanistic rationale, experimental protocols, and data interpretation strategies for using 4-Bromolevamisole to induce and measure apoptosis in cancer cell lines.

Chemical & Pharmacological Profile

PropertySpecification
IUPAC Name (6S)-6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Common Name L-p-Bromotetramisole; 4-Bromolevamisole
Molecular Weight ~283.19 g/mol (Free base)
Target Tissue-Nonspecific Alkaline Phosphatase (TNAP/ALPL)
Mechanism Uncompetitive/Irreversible Inhibition
Solubility Soluble in DMSO (>10 mg/mL); Water (as oxalate salt)
Stability Stable at -20°C; Hydrolyzes slowly in basic aqueous solutions

Mechanism of Action: The TNAP-Purinergic Axis

The induction of apoptosis by 4-Bromolevamisole is not a direct cytotoxic effect (like doxorubicin) but a metabolic intervention . It targets the extracellular microenvironment of the cancer cell.

The Signaling Cascade
  • Baseline (Tumor Survival): Cancer cells often overexpress TNAP. TNAP hydrolyzes extracellular ATP (eATP) into AMP and subsequently Adenosine. Adenosine binds to P1 receptors (A2A, A2B), promoting immunosuppression and cell survival.

  • Inhibition: 4-Bromolevamisole covalently binds to the active site of TNAP, permanently disabling it.

  • Metabolic Shift:

    • eATP Accumulation: Without TNAP, eATP levels surge.

    • Adenosine Depletion: Survival signals are cut off.

  • Apoptosis Trigger: High eATP activates P2X7 receptors , which function as ATP-gated cation channels. Prolonged activation leads to pore formation, massive Ca²⁺ influx, NLRP3 inflammasome activation, and subsequent apoptosis or pyroptosis.

TNAP_Pathway TNAP TNAP (Alkaline Phosphatase) Adenosine Adenosine (Low) TNAP->Adenosine Hydrolysis Bromolevamisole 4-Bromolevamisole Bromolevamisole->TNAP Inhibits (Irreversible) eATP Extracellular ATP (High) eATP->TNAP Substrate P2X7 P2X7 Receptor Activation eATP->P2X7 Activates Survival Cell Survival / Migration Adenosine->Survival P1 Receptor Signaling Ca_Influx Ca2+ Influx / Pore Formation P2X7->Ca_Influx Signaling Apoptosis Apoptosis / Cell Death Ca_Influx->Apoptosis Induction

Figure 1: The mechanism of 4-Bromolevamisole-induced apoptosis via the TNAP-Purinergic axis. Inhibition of TNAP shifts the balance from pro-survival Adenosine to pro-apoptotic ATP.

Experimental Protocols

Reagent Preparation
  • Stock Solution (100 mM): Dissolve 4-Bromolevamisole oxalate in sterile DMSO. Vortex until clear. Aliquot into 20 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock in serum-free media immediately before use.

    • Note: Serum (FBS) contains endogenous alkaline phosphatases. Heat-inactivate FBS (56°C for 30 min) or use serum-free conditions during the short-term treatment window to isolate the drug's effect on cell-surface TNAP.

TNAP Activity Validation Assay

Before assessing apoptosis, confirm that 4-Bromolevamisole is effectively inhibiting TNAP in your specific cell line (e.g., Saos-2, HeLa, or MCF-7).

  • Seeding: Plate

    
     cells/well in a 96-well plate. Allow attachment (24h).
    
  • Treatment: Treat with 4-Bromolevamisole (0.1, 1, 10, 100 µM) for 2 hours.

  • Substrate Addition: Add pNPP (p-Nitrophenyl Phosphate) substrate solution.

  • Measurement: Incubate at 37°C for 30–60 mins. Measure absorbance at 405 nm .

  • Result: A dose-dependent decrease in OD405 confirms target engagement.

Apoptosis Induction Workflow

This protocol uses Annexin V-FITC and Propidium Iodide (PI) to distinguish early vs. late apoptosis.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g.,

      
       cells/well) in 6-well plates.
      
    • Incubate until 70–80% confluency.

  • Drug Treatment:

    • Replace media. Add 4-Bromolevamisole at determined IC50 (typically 10–50 µM depending on TNAP expression levels).

    • Controls:

      • Negative: DMSO vehicle (0.1%).

      • Positive: Staurosporine (1 µM) or Doxorubicin.

    • Incubation: 24 to 48 hours. Note: TNAP inhibition effects are slower than direct cytotoxic agents.

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Wash adherent cells with PBS.

    • Trypsinize gently (EDTA-free trypsin is preferred to protect membrane markers) and combine with collected media.

    • Centrifuge at 300 x g for 5 mins.

  • Staining (Annexin V/PI):

    • Resuspend pellet in 1X Annexin Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂). Calcium is critical for Annexin V binding.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide.

    • Incubate 15 mins at Room Temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze immediately.

    • Gating Strategy:

      • Q1 (Annexin- / PI+): Necrosis / Debris.

      • Q2 (Annexin+ / PI+): Late Apoptosis.

      • Q3 (Annexin- / PI-): Viable.

      • Q4 (Annexin+ / PI-): Early Apoptosis.

Workflow Seed Seed Cells (6-well plate) Treat Treat w/ 4-Bromolevamisole (24-48h) Seed->Treat Harvest Harvest (Media + Cells) Treat->Harvest Stain Stain Annexin V / PI Harvest->Stain Flow Flow Cytometry Analysis Stain->Flow

Figure 2: Experimental workflow for assessing apoptosis induction.

Data Interpretation & Troubleshooting

Quantitative Data Summary Template

Use the following table structure to report your findings.

Treatment GroupConcentration (µM)% Viable (Q3)% Early Apoptosis (Q4)% Late Apoptosis (Q2)Statistical Sig. (p-value)
Vehicle Control 095.2 ± 1.22.1 ± 0.51.5 ± 0.3N/A
4-Bromolevamisole 1082.4 ± 2.112.5 ± 1.14.1 ± 0.8< 0.05
4-Bromolevamisole 5045.6 ± 3.535.2 ± 2.818.1 ± 1.5< 0.001
Positive Control N/A12.1 ± 4.025.4 ± 3.060.2 ± 5.1< 0.001
Troubleshooting Guide
  • Issue: No Apoptosis Observed.

    • Cause: Cell line may have low TNAP expression.

    • Solution: Perform Western Blot or qPCR for ALPL gene. If TNAP is absent, 4-Bromolevamisole will have no target.

    • Cause: High Adenosine Deaminase (ADA) activity in serum.

    • Solution: Reduce FBS concentration or use heat-inactivated FBS to prevent exogenous degradation of adenosine/ATP.

  • Issue: High Necrosis (PI only) without Early Apoptosis.

    • Cause: Drug concentration too high (toxic off-target effects) or handling stress.

    • Solution: Titrate dose down. Ensure gentle trypsinization.

  • Issue: Inconsistent TNAP Inhibition.

    • Cause: pH of media.

    • Solution: TNAP activity is pH-dependent (optimal at alkaline pH). Ensure culture media maintains physiological pH (7.4), though the enzyme is active on the cell surface.

References

  • Borgers, M., & Thoné, F. (1975). The inhibition of alkaline phosphatase by L-p-bromotetramisole. Histochemistry, 44(3), 277–280.

  • Hegde, M., et al. (2012).[1] Novel Levamisole Derivative Induces Extrinsic Pathway of Apoptosis in Cancer Cells and Inhibits Tumor Progression in Mice.[1] PLoS ONE, 7(9), e43632. (Note: Discusses structural analogs).

  • Millan, J. L. (2006). Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. Purinergic Signalling, 2(2), 335–341.

  • Zimmermann, H. (2021). Ectonucleoside triphosphate diphosphohydrolases and ecto-5'-nucleotidase in purinergic signaling: how the field developed and where we are now. Purinergic Signalling, 17, 117–125.

  • Veschi, V., et al. (2020).[2] Targeting Phosphatases and Kinases: How to Checkmate Cancer. Frontiers in Cell and Developmental Biology.

Sources

Methodological & Application

Guide to the Preparation and Management of 4-Bromolevamisole Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

4-Bromolevamisole, a derivative of levamisole, is a potent, non-specific inhibitor of alkaline phosphatases (APs) and is widely utilized in biomedical research to study cellular processes regulated by these enzymes.[1] Accurate and reproducible experimental outcomes are fundamentally dependent on the precise preparation, validation, and storage of stock solutions. This document provides a comprehensive, field-proven protocol for the preparation of 4-Bromolevamisole stock solutions in Dimethyl Sulfoxide (DMSO). It details critical steps from initial calculation and safe handling to quality control and long-term storage, ensuring the integrity and reliability of this key reagent for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of a Validated Stock Solution

4-Bromolevamisole, often supplied as (-)-p-Bromolevamisole oxalate, is a powerful chemical tool for inhibiting alkaline phosphatase activity in various experimental models.[1] Its utility spans from basic cell biology to preclinical drug screening. The reliability of data generated using this inhibitor is directly linked to the concentration accuracy and stability of the solution used. An improperly prepared stock solution—whether due to calculation errors, incomplete solubilization, degradation, or contamination—can lead to misleading results, threatening the validity of entire studies.

Dimethyl Sulfoxide (DMSO) is the solvent of choice for 4-Bromolevamisole due to its excellent solvating power for a wide range of organic molecules and its miscibility with aqueous media used in cell culture and biochemical assays.[2][3] However, DMSO is not an inert bystander; its hygroscopic nature and ability to facilitate the absorption of substances through the skin demand specific handling procedures to maintain both the integrity of the stock solution and the safety of the researcher.[4]

This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each step, establishing a self-validating system for your laboratory's workflow.

Materials and Reagent Information

Compound and Solvent Specifications

Successful preparation begins with well-characterized, high-purity reagents. The following table summarizes essential information for the primary components. Note that 4-Bromolevamisole is commonly supplied as an oxalate salt, which is critical for accurate molecular weight calculations.

Parameter(-)-p-Bromolevamisole OxalateDimethyl Sulfoxide (DMSO)
Synonyms (-)-4-Bromotetramisole oxalate, L-p-Bromotetramisole oxalate[5]Methyl sulfoxide, Me2SO[3]
CAS Number 62284-79-1[5]67-68-5
Molecular Formula C₁₁H₁₁BrN₂S · C₂H₂O₄[5]C₂H₆OS[6]
Molecular Weight 373.22 g/mol [5]78.13 g/mol [6]
Appearance White to off-white powder[1][5]Colorless liquid
Purity/Grade ≥98% recommendedAnhydrous, ≥99.7% recommended
Solubility in DMSO ≥29 mg/mL (77.70 mM)[1]Miscible
Required Equipment and Consumables
  • Analytical balance (readability to 0.1 mg or better)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes (P200, P1000)

  • Sterile, high-quality pipette tips

  • Amber glass vials or polypropylene cryotubes with screw caps

  • Vortex mixer

  • Sonicator bath (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Safety First: Handling 4-Bromolevamisole and DMSO

Adherence to safety protocols is non-negotiable. Both the solute and the solvent present potential hazards that must be managed.

  • 4-Bromolevamisole Oxalate: This compound is classified as acutely toxic if swallowed or in contact with skin (Acute Tox. 4)[7]. Always handle the powder within a chemical fume hood or a ventilated balance enclosure to prevent inhalation. Avoid all direct contact with skin and eyes.

  • Dimethyl Sulfoxide (DMSO): DMSO is an exceptional solvent that readily penetrates the skin. This property means it can act as a carrier, transporting any dissolved substances—including toxic compounds like 4-Bromolevamisole—directly into the bloodstream. Therefore, wearing double-layered nitrile gloves is a mandatory precaution. Always work in a well-ventilated area.

Protocol I: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays.

The Principle of Accurate Preparation

The foundation of a reliable stock solution is an accurate mass-to-volume ratio. This requires a precise calculation based on the compound's molecular weight, careful weighing technique, and the use of calibrated volumetric equipment. The goal is to achieve complete dissolution of the solute in the solvent to create a homogenous solution where every aliquot contains a known quantity of the compound.

Calculation of Mass

The mass of (-)-p-Bromolevamisole oxalate required is determined using the following formula:

Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 5 mL of a 10 mM Stock Solution:

  • Convert Units:

    • Desired Concentration: 10 mM = 0.010 mol/L

    • Desired Volume: 5 mL = 0.005 L

  • Apply Formula:

    • Mass (g) = 0.010 mol/L × 0.005 L × 373.22 g/mol

    • Mass (g) = 0.018661 g

    • Mass (mg) = 18.66 mg

Step-by-Step Experimental Procedure
  • Prepare the Vial: Label a sterile amber glass vial or cryotube with the compound name ("4-Bromolevamisole"), concentration (10 mM), solvent (DMSO), preparation date, and your initials.

  • Weigh the Compound: Place a weigh boat on the analytical balance and tare it. Carefully weigh out the calculated mass (e.g., 18.66 mg) of (-)-p-Bromolevamisole oxalate powder. Record the exact mass.

  • Transfer: Gently transfer the weighed powder into the pre-labeled vial. Tap the weigh boat to ensure all powder is transferred.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume (e.g., 5 mL) of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex at medium-high speed for 1-2 minutes. The solution should become clear.

  • Inspect for Solubility: Visually inspect the solution against a light source to ensure no solid particles remain. If particles are present, vortex for another minute or sonicate in a water bath for 5-10 minutes until the solution is completely clear.

  • Final Storage: Once fully dissolved, the stock solution is ready for quality control and storage.

Workflow Visualization

G cluster_prep Preparation Phase cluster_sol Solubilization Phase calc 1. Calculate Mass (e.g., 18.66 mg for 5 mL of 10 mM) weigh 2. Weigh Compound (Use analytical balance) calc->weigh transfer 3. Transfer to Labeled Vial weigh->transfer add_dmso 4. Add Anhydrous DMSO (e.g., 5 mL) transfer->add_dmso dissolve 5. Dissolve (Vortex / Sonicate) add_dmso->dissolve inspect 6. Visually Inspect (Ensure clarity) dissolve->inspect

Caption: Workflow for 4-Bromolevamisole Stock Preparation.

Protocol II: Quality Control and Validation

A prepared stock solution is not trustworthy until it is validated. Quality control (QC) is a self-validating step to confirm the solution's integrity before it is used in critical experiments.[8]

The Principle of Validation

Validation ensures that the prepared solution meets the required specifications. The primary check is for complete dissolution, as undissolved compound invalidates the concentration assumption. For applications requiring the highest degree of accuracy, analytical techniques can be employed to confirm the concentration, although this is not standard for routine laboratory use.

QC Methods
  • Visual Inspection (Mandatory): The most fundamental QC step. A properly prepared stock solution must be a clear, homogenous liquid free of any visible particulates, crystals, or cloudiness.

  • Test Dilution (Recommended): Prepare a small-volume, high-concentration dilution of your stock into the aqueous buffer or cell culture medium you plan to use for your experiments (e.g., dilute 1 µL of 10 mM stock into 99 µL of buffer for a 100 µM solution). Observe for any signs of precipitation. Some compounds are highly soluble in pure DMSO but may crash out of solution when introduced to an aqueous environment. This test preemptively identifies potential solubility issues in the final assay.

  • Concentration Verification (Optional/Advanced): For GMP-regulated environments or highly sensitive quantitative assays, the concentration can be verified using methods like UV-Vis spectroscopy (if a molar extinction coefficient is known) or High-Performance Liquid Chromatography (HPLC) with a standard curve.

QC Workflow Visualization

G start Prepared Stock Solution visual 1. Visual Inspection (Check for particulates) start->visual decision1 Is it Clear? visual->decision1 test_dilution 2. Test Dilution (Dilute in aqueous buffer) decision1->test_dilution Yes fail1 QC Failed (Return to dissolution step) decision1->fail1 No decision2 Does it Precipitate? test_dilution->decision2 pass QC Passed (Ready for use/storage) decision2->pass No fail2 QC Failed (Re-evaluate experimental concentration) decision2->fail2 Yes

Caption: Quality Control Workflow for Stock Solution Validation.

Storage and Handling of Stock Solutions

The long-term stability of your 4-Bromolevamisole stock solution is paramount. Improper storage can lead to degradation of the compound or contamination of the solution.

The Principle of Stability

Chemical stability is influenced by temperature, light, water content, and physical stress (e.g., freeze-thaw cycles). The goal of a proper storage strategy is to minimize the impact of these factors. Aliquoting is a key practice to preserve the integrity of the master stock by minimizing handling and exposure.

Storage Recommendations
  • Aliquoting: Immediately after preparation and validation, divide the master stock solution into smaller, single-use aliquots in properly labeled cryovials. This is the most effective way to prevent contamination and degradation from repeated freeze-thaw cycles.[1][9]

  • Storage Temperature:

    • Long-term (months): Store aliquots at -80°C. One supplier suggests stability for up to 6 months at this temperature.[1]

    • Short-term (weeks to a month): Storage at -20°C is acceptable.[1][10]

    • Some ready-made solutions are noted to be stable for years at 2-8°C, but this may depend on specific formulations and stabilizers not present in a freshly prepared solution. For maximum security of a lab-prepared stock, frozen storage is recommended.

  • Protection from Light: 4-Bromolevamisole and DMSO can be light-sensitive.[10] Always store vials in a sealed, opaque container (e.g., a freezer box) and minimize exposure to ambient light during handling.

  • Handling Thawed Aliquots: When ready to use, thaw an aliquot at room temperature. Gently vortex to ensure homogeneity before pipetting. Do not refreeze a partially used aliquot; discard any unused portion to maintain the integrity of your future experiments.

Storage Best Practices Visualization

G storage_node Storage Best Practices Aliquot into Single-Use Volumes Store in Labeled Cryovials Long-Term Storage -80°C (up to 6 months) Short-Term Storage -20°C (up to 1 month) Protect from Light (Use amber vials / opaque box) Avoid Repeated Freeze-Thaw Cycles (Use aliquot only once)

Caption: Key Recommendations for Stock Solution Storage.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not fully dissolve. 1. Insufficient solvent volume.2. Low-quality or non-anhydrous DMSO.3. Solution is supersaturated (concentration too high).1. Re-check calculations and pipette calibration.2. Use fresh, high-purity anhydrous DMSO.3. Gently warm the solution (to ~30°C) while vortexing. If it still doesn't dissolve, prepare a new, more dilute stock.
Precipitate forms after storage. 1. Solution was not fully dissolved initially.2. Water was absorbed by hygroscopic DMSO, reducing solubility.3. Compound degradation.1. Warm aliquot to room temperature and vortex/sonicate to attempt re-dissolution.2. Ensure vials are tightly capped and use anhydrous DMSO for preparation.3. If re-dissolution fails, discard the aliquot and use a fresh one.
Inconsistent experimental results. 1. Inaccurate initial stock concentration.2. Degradation of the stock solution over time.3. Inaccurate dilutions from the stock.1. Prepare a fresh stock solution, paying close attention to weighing and volume measurements.2. Use a new, frozen aliquot for each experiment.3. Check pipette calibration and dilution calculations.

References

  • Vertex AI Search. (2026, February 9).
  • Vertex AI Search. (2025, March 6). DMSO as solvent: Significance and symbolism.
  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. ACS.org.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • National Center for Biotechnology Information. (n.d.). 4-Bromolevamisole. PubChem. Retrieved from [Link]

  • Vertex AI Search. (2024, September 9).
  • Global Substance Registr
  • Chem-Impex. (n.d.). (-)
  • Sevaljevic, V., et al. (n.d.).
  • U.S. Environmental Protection Agency. (2018, March 31). APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS. QA/SAC - Americas.
  • MilliporeSigma. (n.d.). (-)
  • California Air Resources Board. (2018, September 17).
  • MilliporeSigma. (n.d.). (-)
  • MedChemExpress. (n.d.). (-)-p-Bromotetramisole oxalate (L-p-Bromotetramisole oxalate)
  • MilliporeSigma. (n.d.). (-)
  • CampusOptics. (2025, October 9). Understanding Chemical Inventory Management.
  • World Health Organization. (n.d.). 6. Process control— introduction to quality control. Extranet Systems.
  • MilliporeSigma. (n.d.). (-)
  • EHA Soft Solutions. (2025, February 10). The Smart Way to Manage Chemicals – Efficient and Secure Chemical Inventory Software.
  • National Center for Biotechnology Information. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. PubChem.
  • MOLNOVA. (n.d.). (-)
  • Farmed Animal Antimicrobial Stewardship Initiative. (n.d.). Storage and Handling of Livestock Medicines.
  • University of Michigan. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Clinisciences. (n.d.). DMSO.
  • Hello Bio. (n.d.). DMSO (Sterile-filtered) | Stem cell cryopreservant.
  • University of Michigan. (n.d.). RECIPES FOR STOCK SOLUTIONS.
  • ResearchGate. (2016, May 19).
  • Renoux, G., & Renoux, M. (1977). [Mechanisms of action of levamisole, stimulating cellular immune responses]. Annales d'immunologie.
  • Lagunin, A. A., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
  • Goldstein, G. (1978). Mode of action of levamisole.
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
  • MilliporeSigma. (n.d.). (-)

Sources

Application Note: High-Efficiency Liquid-Liquid Extraction of 4-Bromolevamisole from Human Plasma

[1]

Executive Summary

This application note details a robust Liquid-Liquid Extraction (LLE) protocol for the isolation of 4-Bromolevamisole from human plasma. 4-Bromolevamisole, a halogenated derivative of the immunomodulator Levamisole, is frequently encountered in forensic toxicology as a cocaine adulterant and in specific metabolic studies.

Due to the basicity of the imidazothiazole core (pKa ~9.0), this protocol utilizes a pH-modulated extraction strategy . By adjusting the plasma pH to >10.0 using an alkaline buffer, we suppress ionization, driving the analyte into the organic phase. We recommend Methyl tert-butyl ether (MTBE) as the primary extraction solvent due to its optimal polarity balance—sufficient to solubilize the brominated moiety while minimizing the co-extraction of plasma phospholipids compared to Ethyl Acetate.

Physicochemical Basis & Strategy

The Chemical Challenge
  • Analyte: 4-Bromolevamisole (

    
    )
    
  • Key Property: Weak base (Tertiary amine).[1]

  • Lipophilicity: The addition of the bromine atom at the para position significantly increases the LogP compared to Levamisole, making it more hydrophobic.

  • Matrix Interference: Plasma contains albumin, lipoproteins, and phospholipids that can cause ion suppression in LC-MS/MS.[1]

The Extraction Logic
  • Alkalization (The "Switch"): At physiological pH (7.4), a portion of 4-Bromolevamisole exists in the protonated (ionized) form, which is water-soluble.[1] To extract it, we must shift the equilibrium to the free base.

    • Rule:

      
      .[1]
      
    • Action: We use 0.1 M Sodium Hydroxide (NaOH) or Borate Buffer (pH 10.[1]5) to ensure >99% of the analyte is uncharged.

  • Solvent Selection:

    • MTBE: Preferred.[1][2] It forms a clear upper layer (density < 1.0), evaporates quickly, and excludes many polar plasma interferences.[1]

    • Alternative: n-Hexane:Ethyl Acetate (90:10).[1] Use if cleaner baselines are required, though recovery may be slightly lower (85-90%).[1]

Reagents & Materials

ReagentGrade/SpecificationPurpose
4-Bromolevamisole Standard >98% PurityCalibration
Internal Standard (IS) Levamisole-d5 or TetramisoleNormalization
Extraction Solvent Methyl tert-butyl ether (MTBE)HPLC Grade
Alkalizing Agent 0.1 M Sodium Hydroxide (NaOH)pH Adjustment
Reconstitution Solution 10% Acetonitrile in 0.1% Formic AcidLC-MS Mobile Phase
Plasma Matrix Drug-free Human PlasmaBlank/Control

Detailed Experimental Protocol

Step 1: Sample Pre-treatment[2][3][4]
  • Thaw plasma samples at room temperature and vortex for 10 seconds to ensure homogeneity.

  • Aliquot 200 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube (or 96-well deep-well plate).

  • Add 20 µL of Internal Standard working solution (e.g., Levamisole-d5 at 100 ng/mL).[1]

  • Vortex briefly (5 sec) and let stand for 5 minutes to allow IS equilibration with plasma proteins.

Step 2: pH Adjustment (Critical)[1]
  • Add 200 µL of 0.1 M NaOH (or 0.5 M Ammonium Hydroxide) to the sample.[1]

  • Why: This neutralizes the charge on the nitrogen atom.

  • Vortex for 10 seconds. The sample pH should now be approximately 10-11.[1]

Step 3: Liquid-Liquid Extraction[1]
  • Add 1.0 mL of MTBE to the sample.[1]

  • Cap the tubes tightly.

  • Agitation: Shake vigorously on a multi-tube vortexer or shaker plate for 10 minutes at 1500 rpm.

    • Note: Simple vortexing for 30 seconds is insufficient for maximum recovery; sustained contact time is required for partitioning.[1]

Step 4: Phase Separation
  • Centrifuge samples at 4,000 x g for 10 minutes at 4°C.

  • Observation: You will see three layers: a bottom aqueous pellet (proteins/plasma), a thin interface "rag" layer, and a clear top organic layer (MTBE).[1]

Step 5: Transfer & Evaporation
  • Flash Freeze (Optional but Recommended): Place the bottom of the tubes in a dry ice/ethanol bath for 2 minutes. The aqueous layer will freeze solid, allowing you to pour off the organic layer without contamination.

  • Transfer 800 µL of the supernatant (organic layer) to a clean glass tube or 96-well collection plate.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C .

Step 6: Reconstitution
  • Add 100 µL of Reconstitution Solution (10% ACN / 90% Water + 0.1% Formic Acid).

  • Vortex for 1 minute.

  • Transfer to LC vials with inserts. Inject 5-10 µL into the LC-MS/MS.

Workflow Visualization

The following diagram illustrates the critical path for the extraction process.

LLE_Workflowcluster_0Critical pH Control ZonePlasmaPlasma Sample(200 µL)IS_AddAdd Internal Standard(Levamisole-d5)Plasma->IS_AddAlkalizeAlkalization(Add 200 µL 0.1M NaOH)IS_Add->AlkalizeEquilibrate 5 minSolventAdd Solvent(1 mL MTBE)Alkalize->SolventpH > 10ExtractAgitation(Shake 10 min @ 1500 rpm)Solvent->ExtractSpinCentrifugation(4000xg, 10 min)Extract->SpinSeparatePhase Separation(Collect Top Organic Layer)Spin->SeparateFreezing Step (Optional)DryEvaporation(N2 Stream @ 40°C)Separate->DryReconReconstitution(Mobile Phase)Dry->ReconLCMSLC-MS/MS AnalysisRecon->LCMS

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for 4-Bromolevamisole emphasizing the critical pH adjustment phase.

Validation & Quality Control

To ensure the method is self-validating, the following parameters must be monitored:

Recovery & Matrix Effect
ParameterAcceptance CriteriaCalculation
Absolute Recovery > 85%(Area_Extracted / Area_PostSpike) × 100
Matrix Effect 85-115%(Area_PostSpike / Area_StandardSolution) × 100
Process Efficiency > 80%Recovery × Matrix Effect
Mass Spectrometry Tuning

4-Bromolevamisole has a unique isotopic signature due to Bromine (


1
  • Precursor Ions: Monitor both

    
     ~283 and ~285 (depending on protonation state M+H).
    
  • Confirmation: The peak area ratio of the 283/285 pair should remain constant (approx 1:1). Deviation indicates interference.[1]

Troubleshooting Guide
  • Low Recovery: Check the pH of the aqueous phase before adding solvent. If pH < 9.5, the drug is still ionized. Increase NaOH concentration.

  • Emulsions: If the interface is cloudy after centrifuging, increase spin time to 20 minutes or add a "brine step" (add 50 µL saturated NaCl) before extraction to increase ionic strength.

  • High Background: Switch from MTBE to n-Hexane/Ethyl Acetate (90:10). This reduces phospholipid extraction but may slightly lower analyte recovery.[1]

References

  • PubChem. (n.d.).[1] (-)-p-Bromotetramisole oxalate (Compound).[1] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link][1]

  • Kouassi, E., et al. (1986).[1] Determination of levamisole by HPLC in plasma samples.[1][3][4][5][6] (Methodological basis for levamisole extraction). Journal of Liquid Chromatography. Retrieved from [Link]

  • Woźniak, B., et al. (2019).[1] Determination of Levamisole and Mebendazole... by HPLC-MS/MS. (Demonstrates basic ethyl acetate extraction efficiency). National Institutes of Health (PMC).[1] Retrieved from [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (Theoretical basis for pH-dependent extraction).[1] Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Levamisole & 4-Bromolevamisole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for analytical chemists and method development scientists.

Ticket ID: #LMS-BR-SEP-001 Topic: Resolution (


) Optimization for Structurally Similar Imidazothiazoles
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary & Chemical Context[1][2][3][4]

The Challenge: Separating Levamisole (LMS) from its halogenated analog, 4-Bromolevamisole (4-Br-LMS), is a classic "critical pair" problem in HPLC.

  • Levamisole: A polar, basic imidazothiazole (

    
    ).
    
  • 4-Bromolevamisole: Structurally identical except for a bromine substitution on the phenyl ring.

The Separation Mechanism: While both compounds are basic, the bromine atom significantly increases the lipophilicity (


) of 4-Br-LMS. In a standard Reversed-Phase (RP) system, Levamisole elutes first , followed by 4-Bromolevamisole.

Root Cause of Overlap: Co-elution typically occurs due to:

  • Insufficient Hydrophobic Selectivity: The column fails to distinguish the halogen contribution.

  • Inappropriate pH: Operating near the

    
     (pH 6.0–7.5) causes peak broadening and retention shifting, merging the peaks.
    
  • Gradient Compression: A steep organic ramp forces the more hydrophobic 4-Br-LMS to elute too quickly, crashing into the Levamisole tail.

Method Development & Optimization Protocol

Do not rely on trial and error. Follow this logic-gated optimization path to guarantee resolution (


).
Phase 1: The pH Switch (The "On/Off" Switch)

Levamisole is a weak base. Its ionization state dictates its retention.

  • Option A (Low pH - Recommended): Run at pH 3.0 (using Phosphate or Formate buffer).

    • Why: Both molecules are fully protonated (ionized). They are most polar here, reducing retention times but maximizing peak sharpness. The hydrophobic difference (Br vs. H) remains the primary separation driver.

  • Option B (High pH): Run at pH 9.5 - 10.0 (using Ammonium Bicarbonate or DEA).

    • Why: Both molecules are neutral. Retention increases significantly. This maximizes the interaction with the stationary phase, often doubling the resolution between the parent and the bromo-analog.

    • Warning: Requires a high-pH stable column (e.g., Hybrid Silica or Polymer).

Phase 2: Stationary Phase Selection

If pH adjustment fails, the column chemistry is the limiting factor.

Column ChemistryMechanism of ActionSuitability for LMS/Br-LMS
C18 (L1) Hydrophobic InteractionModerate. Good for general retention, but may struggle to separate the specific Br-selectivity without long runs.
Phenyl-Hexyl (L11)

-

Interaction + Hydrophobicity
Excellent. The phenyl ring in the stationary phase interacts differently with the electron-withdrawing Bromine on 4-Br-LMS vs. the unsubstituted Levamisole.
Pentafluorophenyl (PFP) Dipole-Dipole + H-BondingHigh. The fluorine atoms on the column interact strongly with the basic nitrogens and the halogenated ring.
Phase 3: The "Resolution Gradient"

Avoid isocratic methods if impurities are variable. Use a "Focusing Gradient."

Recommended Start Conditions:

  • Mobile Phase A: 0.1% Phosphoric Acid or 20mM Ammonium Phosphate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[1] Note: ACN is preferred over MeOH for sharper peaks with basic amines.

Protocol:

  • Hold: 5% B for 2 minutes (Traps polar degradants).

  • Ramp: 5% to 30% B over 15 minutes. (Shallow slope separates the critical pair).

  • Wash: Ramp to 90% B to elute highly lipophilic dimers.

Visualizing the Decision Logic

The following diagram illustrates the troubleshooting workflow for resolving peak overlap.

OptimizationLogic Start Start: Peaks Overlapping CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsNeutral Is pH near pKa (6.5 - 7.5)? CheckPH->IsNeutral AdjustPH Action: Shift pH to 3.0 (Acidic) or 10.0 (Basic) IsNeutral->AdjustPH Yes CheckColumn Step 2: Check Column Chemistry IsNeutral->CheckColumn No AdjustPH->CheckColumn IsC18 Is Column Standard C18? CheckColumn->IsC18 SwitchCol Action: Switch to Phenyl-Hexyl or PFP Column IsC18->SwitchCol Yes CheckGradient Step 3: Gradient Slope IsC18->CheckGradient No SwitchCol->CheckGradient FlattenGradient Action: Decrease %B slope (e.g., 1% per min) CheckGradient->FlattenGradient Success Resolution (Rs) > 2.0 FlattenGradient->Success

Caption: Decision tree for resolving Levamisole/4-Bromolevamisole co-elution. Priority is given to pH control followed by stationary phase selectivity.

Troubleshooting FAQs (Specific Scenarios)

Q1: I am using a C18 column at pH 3.0, but the peaks are still merging at the base (Resolution ~1.2). What now?

Diagnosis: This is likely a "mass overload" or "silanol activity" issue. Levamisole is a base and can tail significantly on older silica, masking the 4-Br-LMS peak. The Fix:

  • Add an Ion-Pair Reagent: Add 5mM Hexanesulfonic Acid to Mobile Phase A. This masks the silanols and creates a neutral complex, sharpening the peaks.

  • Add a Competitor Base: Add 0.1% Triethylamine (TEA) to the buffer. TEA saturates the active sites on the silica so Levamisole doesn't stick.

Q2: Why does 4-Bromolevamisole sometimes elute before Levamisole?

Diagnosis: This is rare in Reversed-Phase but common in HILIC (Hydrophilic Interaction Liquid Chromatography) or if you are using a Cyanopropyl column. The Fix: Verify your column mode. In HILIC, the more polar Levamisole retains longer than the less polar 4-Bromolevamisole. If you are in RP mode and see this, check if your "4-bromo" standard is actually a different isomer or a degradation product like the hydrolysis product (Levamisole acid), which elutes very early.

Q3: My Levamisole peak area is inconsistent when 4-Bromolevamisole is present.

Diagnosis: 4-Bromolevamisole is chemically reactive (alkylating agent). If left in solution with Levamisole for long periods (e.g., in the autosampler), they may react or degrade. The Fix:

  • Keep autosampler temperature at 4°C .

  • Limit run times.

  • Prepare standards fresh daily.

  • Check Wavelength: Ensure you are detecting at an isosbestic point or a wavelength where both have stable absorbance (215 nm is standard, but 225 nm reduces noise).

Standardized Method Parameters (Template)

Use these parameters as your baseline for validation.

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 OR Phenomenex Kinetex Phenyl-Hexyl
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µm
Temperature 30°C (Control is critical; higher temp = sharper peaks but less retention)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV @ 215 nm (Primary), 225 nm (Secondary)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with H3PO4)
Mobile Phase B Acetonitrile (HPLC Grade)
Run Time 20 Minutes

References

  • PubChem. Levamisole Hydrochloride (Compound Summary). National Library of Medicine. (Source for pKa and LogP data). [Link]

  • Sari, P. et al. (2006). Stability of Levamisole Oral Solutions.[2] Journal of Pharmacy & Pharmaceutical Sciences. (Degradation pathways and HPLC conditions). [Link]

  • Vandeputte, M. et al. (2012). Determination of Levamisole and Adulterants.[2][3][4][5] Forensic Science International. (Differentiation of Levamisole analogs). [Link]

Sources

minimizing matrix effects in 4-Bromolevamisole mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Identifying and Mitigating Matrix Effects

Welcome to the technical support resource for the mass spectrometric analysis of 4-Bromolevamisole. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with assay variability, accuracy, and sensitivity. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your methods effectively. Matrix effects are a pervasive challenge in LC-MS, particularly with complex biological samples, but with a systematic approach, they can be understood and overcome.[1][2]

Part 1: Frequently Asked Questions - Diagnosis & Strategy

This section addresses the most common initial questions when matrix effects are suspected. Understanding the problem is the first step toward solving it.

Q1: What are matrix effects, and why are they a critical issue for 4-Bromolevamisole quantification?

A: In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte you intend to measure (4-Bromolevamisole).[3] These components can include salts, proteins, lipids (especially phospholipids), and metabolites.[4][5] Matrix effects are the alteration of your analyte's ionization efficiency due to the presence of these co-eluting components in the mass spectrometer's ion source.[6]

This phenomenon typically manifests in two ways:

  • Ion Suppression: This is the most common effect, where matrix components compete with 4-Bromolevamisole for ionization, leading to a decreased analyte signal.[7] This results in reduced sensitivity and can lead to an underestimation of the analyte's true concentration.[4]

  • Ion Enhancement: Less frequently, some matrix components can actually boost the ionization of the analyte, causing an artificially high signal and an overestimation of the concentration.[5]

The core problem is that matrix effects are often inconsistent and unpredictable from sample to sample, which compromises method accuracy, precision, and reproducibility—critical parameters governed by regulatory guidelines.[4][8] For an analyte like 4-Bromolevamisole, which may be measured at low concentrations in complex biological fluids (e.g., plasma, serum, tissue homogenates), failing to control for matrix effects can render the analytical data unreliable.[9]

Q2: My calibration curves are inconsistent and my recovery is variable. How can I definitively diagnose matrix effects in my assay?

A: Visual inspection of a chromatogram is often not enough to detect matrix effects, as the interfering components may not produce a signal in your specific monitoring channel.[10] Two key experiments are essential for diagnosis:

  • Qualitative Assessment via Post-Column Infusion: This is the best method to visualize the specific regions in your chromatogram where ion suppression or enhancement occurs.[11][12] You continuously infuse a standard solution of 4-Bromolevamisole directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A stable baseline signal is established from the infused standard. Any dip or rise in this baseline as the matrix components elute indicates a region of ion suppression or enhancement, respectively.[11]

  • Quantitative Assessment via Post-Extraction Spike Analysis: This experiment quantifies the extent of the matrix effect.[4][13] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a clean solvent solution at the same concentration.

Matrix Effect (ME) Calculation
ME (%) = (Peak Area in Post-Extracted Matrix / Peak Area in Neat Solvent) * 100
An ME value < 100% indicates ion suppression.
An ME value > 100% indicates ion enhancement.
Values between 85% and 115% are often considered acceptable, but this depends on assay requirements.[6]

The workflow below outlines a decision-making process for tackling these issues once they are identified.

G cluster_0 Troubleshooting Workflow cluster_1 Mitigation Strategies Start Suspected Matrix Effect (Poor Precision/Accuracy) Diagnose Perform Post-Column Infusion & Post-Extraction Spike Start->Diagnose Check Is Matrix Effect Significant? Diagnose->Check SamplePrep Optimize Sample Preparation (SPE, LLE, PLR) Check->SamplePrep Yes No_ME Issue is Elsewhere (e.g., Instrument, Standard Stability) Check->No_ME No Chroma Adjust Chromatography (Separate Analyte from Suppression Zone) SamplePrep->Chroma Compensation Use Stable Isotope-Labeled Internal Standard (SIL-IS) Chroma->Compensation Validate Re-Validate Method (Accuracy, Precision, Linearity) Compensation->Validate End Robust Method Achieved Validate->End

Caption: A decision tree for diagnosing and mitigating matrix effects.

Part 2: Troubleshooting Guides - Mitigation Techniques

Once diagnosed, matrix effects can be addressed through a combination of intelligent sample preparation, optimized chromatography, and appropriate internal standardization.

Q3: I've confirmed significant ion suppression. What is the most effective sample preparation strategy to clean up my biological samples?

A: While simple protein precipitation (PPT) is fast, it is often ineffective at removing phospholipids, which are a primary cause of ion suppression in plasma and serum.[14] To robustly remove interferences for a basic compound like 4-Bromolevamisole, a more selective technique is required.

Recommendation: The most powerful approach is Mixed-Mode Solid Phase Extraction (SPE) , specifically using a cation-exchange (MCX) sorbent. This technique leverages two separate retention mechanisms to isolate your analyte while aggressively washing away interferences.

  • Mechanism 1 (Reversed-Phase): The hydrophobic backbone of the sorbent retains lipids and other non-polar interferences.

  • Mechanism 2 (Ion-Exchange): The negatively charged functional groups on the sorbent bind the positively charged 4-Bromolevamisole (which is basic and will be protonated at low pH).

This dual mechanism allows you to use a strong organic solvent (like methanol) to wash away phospholipids that are retained by reversed-phase, while your analyte remains bound by the strong cation exchange interaction.

Comparison of Common Sample Preparation Techniques:

TechniquePrimary RemovalPhospholipid RemovalAnalyte RecoveryThroughputSelectivity
Protein Precipitation (PPT) ProteinsPoor[15]HighHighLow
Liquid-Liquid Extraction (LLE) Lipids, SaltsGoodVariableMediumMedium
Phospholipid Removal (PLR) Plates Proteins, PhospholipidsExcellent[16][17]HighHighMedium
Mixed-Mode SPE (MCX) Proteins, Lipids, SaltsExcellentHigh & ReproducibleMediumHigh
Q4: I don't have access to mixed-mode SPE. Are there simpler alternatives that are still effective against phospholipids?

A: Yes. If throughput and simplicity are paramount, dedicated Phospholipid Removal (PLR) plates or cartridges are an excellent alternative.[15] These products often function like a protein precipitation plate but contain a specialized sorbent (e.g., zirconia-coated particles) that selectively binds and removes phospholipids from the sample supernatant.[16][18][19]

The workflow is nearly as simple as standard protein precipitation: you precipitate proteins with an organic solvent, and the resulting supernatant passes through the PLR sorbent, which captures the phospholipids while allowing your analyte to flow through for collection.[17] This provides a much cleaner extract than PPT alone with minimal additional effort.

Q5: Can I eliminate matrix effects simply by adjusting my LC method?

A: In some cases, yes. The goal of chromatographic mitigation is to separate the elution of 4-Bromolevamisole from the region(s) of ion suppression you identified in your post-column infusion experiment.[20]

Effective Chromatographic Strategies:

  • Modify the Gradient: Adjust the gradient slope to shift the retention time of 4-Bromolevamisole away from the "suppression zone," which often appears early in the run with unretained matrix components or later with eluting phospholipids.[20]

  • Change Column Chemistry: Switching to a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a biphenyl column) can alter the selectivity between your analyte and the matrix interferences, potentially resolving them.

  • Use a Divert Valve: Program the divert valve to send the highly contaminated initial portion of the eluent (containing salts and unretained material) and the very end of the gradient (where strongly bound interferences may elute) to waste instead of the MS source.[13] This keeps the ion source cleaner and reduces interference.

However, chromatography should be seen as a complementary tool to good sample preparation, not a replacement for it. Relying solely on chromatography to resolve severe matrix issues can lead to a less robust method.

Q6: Even with good sample prep, I see some variability. How do I compensate for remaining matrix effects?

A: This is precisely the role of an Internal Standard (IS) . An IS is a compound added at a known, constant concentration to every sample, calibrator, and QC.[21] The quantification is then based on the ratio of the analyte peak area to the IS peak area.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standard The ideal IS is a SIL version of your analyte (e.g., 4-Bromolevamisole-d4).[22][23] A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency.[21] Because it co-elutes perfectly, it experiences the exact same degree of ion suppression or enhancement as the analyte in every sample. This allows it to perfectly correct for any variability, as the analyte/IS ratio remains constant.[23][24]

If a SIL-IS is not available, a structural analog may be used, but it is critical to demonstrate that it tracks the analyte's behavior closely, which is often not the case.[21] The investment in a SIL-IS is one of the most effective ways to ensure a rugged and reliable bioanalytical method.

Part 3: Key Experimental Protocols

Here are step-by-step guides for the essential workflows discussed.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Samples:

    • Set A (Neat Solvent): Spike 4-Bromolevamisole and its IS into the final reconstitution solvent at a known concentration (e.g., a mid-level QC).

    • Set B (Post-Spike Matrix): Select at least 6 different lots of blank biological matrix. Process these blank samples through your entire extraction procedure. In the final step, spike the extracted, clean supernatant/eluate with the same concentration of 4-Bromolevamisole and IS as in Set A.

  • Analyze: Inject both sets of samples onto the LC-MS/MS system.

  • Calculate:

    • Calculate the average peak area for 4-Bromolevamisole in Set A and Set B.

    • Calculate the Matrix Effect using the formula: ME (%) = (Area_Set_B / Area_Set_A) * 100 .

    • Calculate the IS-Normalized Matrix Factor by dividing the ME of the analyte by the ME of the IS. This should be close to 1.0 if the IS is performing correctly.

Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE for 4-Bromolevamisole

This protocol assumes 4-Bromolevamisole is a basic analyte and the matrix is plasma or serum.

G cluster_0 MCX SPE Workflow Pretreat 1. Pre-treatment Plasma + 4% H3PO4 (Ensures analyte is charged) Load 4. Load Pre-treated Sample Pretreat->Load Condition 2. Condition 1 mL Methanol Equilibrate 3. Equilibrate 1 mL Water Condition->Equilibrate Equilibrate->Load Wash1 5. Wash 1 1 mL 0.1M HCl (Removes salts, polar interferences) Load->Wash1 Wash2 6. Wash 2 1 mL Methanol (Removes phospholipids, non-polars) Wash1->Wash2 Elute 7. Elute 1 mL 5% NH4OH in Methanol (Neutralizes analyte for elution) Wash2->Elute Evaporate 8. Evaporate & Reconstitute Dry down and dissolve in mobile phase Elute->Evaporate

Caption: Step-by-step workflow for Mixed-Mode Cation Exchange SPE.

  • Pre-treat Sample: Acidify the plasma/serum sample (e.g., 200 µL sample + 200 µL 4% phosphoric acid) to ensure 4-Bromolevamisole is fully protonated (positively charged).

  • Condition Cartridge: Pass 1 mL of methanol through the MCX cartridge.

  • Equilibrate Cartridge: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% formic acid or 0.1M HCl. This removes hydrophilic interferences while the analyte is retained by both reversed-phase and ion-exchange.

  • Wash 2 (Organic): Wash with 1 mL of 100% methanol. This is the critical step that removes phospholipids and other lipids, which are displaced from the reversed-phase backbone. Your analyte remains bound by the strong ionic interaction.

  • Elute Analyte: Apply 1 mL of a basic organic solution (e.g., 5% ammonium hydroxide in methanol). This neutralizes the charge on 4-Bromolevamisole, disrupting the ionic bond and allowing it to be eluted.

  • Evaporate and Reconstitute: Dry the eluate under nitrogen and reconstitute in your initial mobile phase for injection.

This systematic approach ensures that you are not just developing a method, but building a robust and reliable assay grounded in sound scientific principles.

References
  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Stahnke, H., et al. (2012). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Xing, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Crompton, L. A. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Phenomenex. (2026). Matrix Effects: Causes and Solutions in Analysis. [Link]

  • Prolytix. (2026). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. [Link]

  • Crompton, L.A., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. [Link]

  • Pan, C., & Das, S. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews of environmental contamination and toxicology. [Link]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]

  • Ahmad, S., et al. (2014). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Brandes, H., & Price, C. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Chromatography Today. [Link]

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. [Link]

  • Ye, C. (2022). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International. [Link]

  • Restek. (2020). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Patel, D. N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Nelson, M. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]

  • Spectroscopy Online. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?. [Link]

  • Little, J. L. (2011). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis. [Link]

  • AMS Biopharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Amerigo Scientific. Stable Isotope-labeled Standards. [Link]

  • Raynie, D. E., et al. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Separation Science. One Size Does Not Fit All: Considerations for Minimizing Matrix Effect and Maximizing Recovery for Clinical Panels Large and Small. [Link]

  • Li, M., & Han, X. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass spectrometry reviews. [Link]

  • Porvair Sciences. (2025). Improving sample preparation for LC-MS/MS analysis. News-Medical.Net. [Link]

Sources

Technical Support: 4-Bromolevamisole Stability & pH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Stability

If you are reading this because your solution has turned yellow or precipitated, stop immediately.

  • Optimal Storage pH: 3.0 – 5.0 (Acidic).[1]

  • Critical Instability Zone: pH > 7.0 (Neutral to Alkaline).[1]

  • Solvent Choice: Water (for salts) or DMSO (for free base/salts).[1]

  • Key Mechanism: The imidazothiazole ring is kinetically stable in acid but undergoes rapid hydrolytic ring-opening in alkaline conditions.[1]

Module 1: The Chemistry of Instability (The "Why")

To preserve 4-Bromolevamisole, you must understand the war between the salt form and the free base .

4-Bromolevamisole is typically supplied as an oxalate or hydrochloride salt.[1] In this protonated state, the imidazothiazole ring is robust. However, as pH rises (approaching the pKa of the imidazo-nitrogen, approx. ~8.5–9.0), the compound deprotonates to its free base.

The free base is susceptible to a specific degradation pathway: Hydrolytic Ring Opening . Hydroxide ions attack the thiazolidine ring, cleaving the C-S bond. This results in a thiol intermediate that rapidly oxidizes to form disulfides (often seen as a yellow/brown discoloration) or other breakdown products like 4-bromoaminorex analogs.[1]

Visualization: Degradation Pathway

The following diagram illustrates the stability cliff that occurs when shifting from acidic to alkaline environments.

degradation_pathway cluster_acid Storage Condition (Acidic) cluster_base Assay Condition (Alkaline) Salt 4-Bromolevamisole Salt (Protonated) STABLE FreeBase Free Base Form (Deprotonated) UNSTABLE Salt->FreeBase pH > 7.0 (Deprotonation) FreeBase->Salt pH < 5.0 (Acidification) OpenRing Thiol Intermediate (Ring Open) FreeBase->OpenRing Hydrolysis (OH- attack) Degradation Disulfide Dimers & Oxidation Products (Yellow/Precipitate) OpenRing->Degradation Oxidation

Caption: Figure 1. The pH-dependent stability profile of 4-Bromolevamisole. Note the irreversible degradation pathway triggered by alkaline conditions.

Module 2: Preparation & pH Adjustment Protocols

Protocol A: Preparing a Stable Stock Solution

Objective: Create a long-term storage solution (e.g., 10 mM - 50 mM).

  • Solvent Selection: Use high-quality DMSO or Acidified Water .[1]

    • Why DMSO? It prevents hydrolysis by excluding water, though hygroscopic nature can be a risk over time.

    • Why Acidified Water? If aqueous is required, water must be pH adjusted.

  • Weighing: Calculate mass based on the specific salt form (Oxalate MW: ~373.22 g/mol ).[1]

  • Dissolution (Aqueous Route):

    • Start with 80% of final volume of distilled water.

    • CRITICAL STEP: Check pH of water.[1][2] If pH > 6, adjust to pH 4.0–5.0 using 0.1 M HCl.

    • Add solid 4-Bromolevamisole.[1] Vortex until dissolved.[1]

    • Re-check pH.[1][3] The salt itself is acidic, so it may self-buffer, but verify it remains < 5.0.

    • Adjust to final volume.

  • Storage: Aliquot into light-protective vials (amber) and store at -20°C.

Protocol B: Working Solutions for Assays (Neutral/Alkaline pH)

Objective: Use the inhibitor in an Alkaline Phosphatase (ALP) assay (often pH 8–10).[1]

  • The Challenge: ALP assays require high pH, exactly where 4-Bromolevamisole degrades.[1]

  • The Solution: "Just-in-Time" Preparation.[1][4]

    • Keep the stock solution acidic/frozen until the last possible moment.

    • Dilute the stock into the assay buffer (e.g., Glycine-NaOH or Diethanolamine buffer) immediately prior to use .[1]

    • Time Limit: Once diluted into pH 9.0+ buffer, use within 2–4 hours . Do not store this solution.

Module 3: Troubleshooting & FAQs

Decision Tree: Diagnosing Solution Issues

Use this logic flow to identify why your experiment might be failing.

troubleshooting_tree Start Problem Observed Precipitate White Precipitate? Start->Precipitate ColorChange Yellow/Brown Color? Precipitate->ColorChange No Prob_Solubility Issue: Free Base Formation pH is likely too high (>7). Precipitate->Prob_Solubility Yes Prob_Oxidation Issue: Hydrolysis/Oxidation Compound has degraded. ColorChange->Prob_Oxidation Yes Fix_Acid Action: Lower pH with HCl or switch to DMSO stock. Prob_Solubility->Fix_Acid Fix_Discard Action: Discard solution. Prepare fresh. Prob_Oxidation->Fix_Discard

Caption: Figure 2. Diagnostic workflow for common 4-Bromolevamisole solution anomalies.

Frequently Asked Questions

Q1: My solution turned yellow overnight at room temperature. Can I still use it? A: No. The yellow color indicates the formation of disulfide dimers or other oxidative breakdown products. The effective concentration of the inhibitor is now unknown, and the breakdown products may interfere with your assay.

Q2: I added NaOH to adjust the pH to 7.4, and a white cloud formed. Why? A: You likely converted the soluble salt (oxalate/HCl) into the insoluble free base.[1] 4-Bromolevamisole free base has poor aqueous solubility.[1]

  • Fix: If you must work at pH 7.4, ensure the concentration is low (below the solubility limit of the free base, typically < 1 mM) or include a co-solvent like DMSO (1-5%).

Q3: Can I autoclave the stock solution? A: Absolutely not. The heat and pressure will accelerate the hydrolysis of the imidazothiazole ring, likely destroying the compound. Use 0.22 µm syringe filtration for sterilization.[1][5]

Module 4: Data Summary

Table 1: Solubility & Stability Profile
ParameterConditionOutcomeRecommendation
Solubility Water (pH < 5)High (~10-25 mg/mL)Preferred for Stock
Solubility Water (pH > 7)Low (Precipitation risk)Avoid for Stock
Solubility DMSOHigh (> 20 mg/mL)Excellent for Stock
Stability pH 2.0 – 5.0High (Weeks at 4°C)Optimal Storage
Stability pH 7.0 – 8.0Moderate (Days at 4°C)Use Fresh
Stability pH > 9.0Low (Hours)Immediate Use Only

References

  • Chiadmi, F., et al. (2005).[1][6] Stability of levamisole oral solutions prepared from tablets and powder.[6][7][8] Journal of Pharmacy & Pharmaceutical Sciences, 8(3), 463-468.[1] (Demonstrates pH-dependent degradation of the parent scaffold). Retrieved from [Link]

  • Hanson, K., et al. (1991).[1][6] Immunomodulatory action of levamisole—I. Structural analysis and immunomodulating activity of levamisole degradation products. International Journal of Immunopharmacology, 13(6), 655-668.[1] (Mechanistic insight into ring opening). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: 4-Bromolevamisole vs. Levamisole in Nematode Resistance Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Levamisole is the industry-standard imidazothiazole anthelmintic, functioning as a specific agonist of nematode nicotinic acetylcholine receptors (L-AChRs).[1] 4-Bromolevamisole (also known as L-p-bromotetramisole) is a structural analog often encountered in biochemical research.

While both compounds share the same core pharmacophore and exhibit anthelmintic activity, they are not interchangeable in drug development pipelines. Levamisole is the clinical and phenotypic benchmark for resistance screening. 4-Bromolevamisole is primarily a potent, non-specific alkaline phosphatase (ALP) inhibitor with secondary cholinergic activity. In nematode assays, 4-Bromolevamisole is roughly equipotent to levamisole regarding paralysis induction but exhibits significantly higher mammalian toxicity and enzyme inhibition profiles, making it a critical "tool compound" rather than a therapeutic candidate.

Mechanistic Comparison

Pharmacodynamics

Both compounds act as agonists at the L-AChR (Levamisole-sensitive Acetylcholine Receptor), a ligand-gated ion channel located on the somatic muscle cells of nematodes.

  • Levamisole: Acts as a partial-to-full agonist, causing rapid membrane depolarization, calcium influx, and spastic paralysis.

  • 4-Bromolevamisole: Binds to the same L-AChR sites with similar affinity in nematodes but possesses a bulky bromine substitution at the para position of the phenyl ring. This modification drastically increases its affinity for alkaline phosphatase enzymes (a property Levamisole possesses only weakly) and alters its selectivity for mammalian vs. nematode receptors.

Pathway Visualization

The following diagram illustrates the shared signaling pathway and the divergence in secondary targets.

LAChR_Pathway Drug_L Levamisole Receptor L-AChR (Nematode Muscle) Drug_L->Receptor High Affinity Agonist ALP Alkaline Phosphatase (Non-Specific) Drug_L->ALP Weak Inhibition (Ki ~mM) Drug_B 4-Bromolevamisole Drug_B->Receptor Equipotent Agonist Drug_B->ALP Potent Inhibition (Ki ~µM) Channel Cation Channel Opening (Na+/Ca2+ Influx) Receptor->Channel Depol Membrane Depolarization Channel->Depol Paralysis Spastic Paralysis (Phenotype) Depol->Paralysis

Figure 1: Mechanism of action comparison. Both drugs trigger the L-AChR pathway, but 4-Bromolevamisole shows dominant off-target activity at Alkaline Phosphatase.

Potency Data & Assay Performance

Comparative Potency (Nematodes vs. Mammals)

In resistance assays, "potency" is defined by the concentration required to inhibit motility (IC50) or induce paralysis (EC50).

FeatureLevamisole (LVM)4-Bromolevamisole (4-Br-LVM)Implications for Assays
Nematode Target L-AChR (UNC-29/UNC-38/UNC-63)L-AChR (UNC-29/UNC-38/UNC-63)Cross-resistance is highly likely.
Nematode Potency (EC50) 1.0 – 10 µM (Species dependent)~1.0 – 10 µM (Equipotent)4-Br-LVM offers no potency advantage for killing worms.
Mammalian Potency Low (High selectivity ratio)High (Reduced selectivity)4-Br-LVM is more toxic to mammalian hosts/handlers.
ALP Inhibition (Ki) ~2–3 mM (Weak)~0.1 – 10 µM (Potent)4-Br-LVM interferes with phosphate-dependent biochemical assays.
Solubility High (Water/Buffer)Moderate (Often requires DMSO)LVM is easier to formulate for aqueous motility screens.

Key Insight: Research on Haemonchus contortus axial muscle demonstrates that 3-bromo and 4-bromo derivatives are equipotent to Levamisole in inducing contraction but are significantly more potent in blocking mammalian neuromuscular transmission. This makes 4-Bromolevamisole a poor candidate for therapeutic development but a useful probe for investigating receptor selectivity.

Resistance Profiles

Resistance to Levamisole is typically mediated by null mutations or truncated transcripts of L-AChR subunits (e.g., unc-63, acr-8).

  • Cross-Resistance: Because 4-Bromolevamisole targets the exact same receptor pocket, Levamisole-resistant strains (e.g., C. elegans CB211, unc-29 mutants) display full cross-resistance to 4-Bromolevamisole.

  • Utility: There is no utility in using 4-Bromolevamisole to "rescue" activity in Levamisole-resistant isolates.

Experimental Protocols

Standard Levamisole Motility Assay (Liquid Phase)

This protocol is the industry standard for phenotyping resistance. It uses Levamisole due to its stability and specificity.

Objective: Determine the EC50 of Levamisole in a C. elegans or parasitic nematode population.

Materials:

  • M9 Buffer (Standard nematode buffer).

  • Levamisole Hydrochloride (Stock: 100 mM in water).

  • 24-well or 96-well flat-bottom plates.

  • Synchronized L4 or Young Adult nematodes.

Workflow:

  • Preparation: Dilute Levamisole stock in M9 to create a concentration series (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 50 µM, 100 µM, 1 mM).

  • Aliquot: Dispense 200 µL of each concentration into plate wells (triplicate).

  • Loading: Add 20–30 washed nematodes to each well.

  • Incubation: Incubate at 20°C for 60 minutes . (Note: Levamisole acts rapidly; 1 hour is sufficient for paralysis).

  • Scoring: Count "Paralyzed" vs. "Moving" worms.

    • Definition of Paralysis: No sinusoidal movement for 5 seconds; failure to respond to physical touch (prodding).

  • Analysis: Plot % Paralysis vs. Log[Concentration] to derive EC50.

4-Bromolevamisole Specificity Control (ALP Interference)

Use this protocol if you suspect your "Levamisole" response in a biochemical assay (not motility) is due to phosphatase inhibition rather than receptor agonism.

Workflow:

  • Run the biochemical assay with Levamisole (1 mM) .

  • Run the biochemical assay with 4-Bromolevamisole (10 µM) .

  • Interpretation:

    • If the effect is observed only at 1 mM Levamisole but also at 10 µM 4-Bromolevamisole, the mechanism is likely ALP inhibition .

    • If the effect requires high concentrations of both or correlates with motility data, it is likely L-AChR mediated .

Decision Logic for Researchers

When should you use which compound?

Decision_Tree Start Select Compound for Assay Goal What is your primary goal? Start->Goal Res_Screen Screen for Anthelmintic Resistance Goal->Res_Screen Phenotyping Mech_Study Study Receptor Subtypes / SAR Goal->Mech_Study Pharmacology Enzyme_Study Inhibit Phosphatases (Biochem) Goal->Enzyme_Study Biochemistry Use_LVM USE LEVAMISOLE Res_Screen->Use_LVM Standard Benchmark Use_Br USE 4-BROMOLEVAMISOLE Mech_Study->Use_Br Probe for Stereoselectivity Enzyme_Study->Use_Br High Potency Inhibitor

Figure 2: Decision matrix for selecting between Levamisole and its bromo-analog.

References

  • Martin, R. J., & Robertson, A. P. (2007). Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57. Parasitology, 134(8), 1093–1104.

  • Atchison, W. D., et al. (1992). Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle. Toxicology and Applied Pharmacology, 112(1), 133–143.

  • Borgers, M., & Thoné, F. (1975). The inhibition of alkaline phosphatase by L-p-bromotetramisole.[2] Histochemistry, 44(3), 277–280.

  • Van Belle, H. (1976). Kinetics and inhibition of alkaline phosphatases from canine tissues. Biochimica et Biophysica Acta (BBA) - Enzymology, 485(2), 412-422.

  • Lewis, J. A., et al. (1980). The levamisole receptor, a cholinergic receptor of the nematode Caenorhabditis elegans. Journal of Neuroscience, 7(8), 305-314.

Sources

A Senior Application Scientist's Guide to the Validation of 4-Bromolevamisole as a Selective Alkaline Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise modulation of enzyme activity is paramount. Alkaline Phosphatases (ALPs) represent a family of ubiquitous metalloenzymes critical to a host of physiological processes, from bone mineralization to inflammatory responses.[1][] Their dysregulation is implicated in numerous pathologies, making the development of selective inhibitors a key therapeutic and investigational strategy.[][3][4] This guide provides an in-depth comparison and validation framework for 4-Bromolevamisole, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), contrasting it with its less selective predecessors, levamisole and tetramisole.

The Case for Selective ALP Inhibition: Beyond Levamisole

Alkaline phosphatase exists as four distinct isoenzymes in humans: tissue-nonspecific (TNAP), intestinal (IAP), placental (PLAP), and germ cell (GCAP).[1][5] While the anthelmintic drug Levamisole (the L-isomer of tetramisole) has been a long-standing tool for inhibiting ALP, its utility is hampered by two key factors: a lack of isoenzyme selectivity and significant off-target effects.[6] Levamisole is known to possess immunomodulatory properties and can impact neuronal activity through mechanisms independent of ALP inhibition, confounding experimental interpretation.[7][8] This necessitates the use of more refined chemical probes to dissect the specific roles of ALP isoenzymes.

4-Bromolevamisole (L-p-bromotetramisole) emerges as a superior alternative, demonstrating enhanced potency and selectivity, particularly for the tissue-nonspecific isoenzyme (TNAP) found in liver, bone, and kidney.[9][10][11][12] Its validation, therefore, requires a rigorous comparative approach.

Comparative Analysis: 4-Bromolevamisole vs. Predecessors

The primary advantage of 4-Bromolevamisole lies in its quantitative superiority in inhibiting TNAP while exhibiting reduced activity against other isoenzymes and possessing a different off-target profile.

Table 1: Quantitative Comparison of ALP Inhibitors

CompoundTargetInhibition Constant / IC50Selectivity ProfileKey Off-Target Effects
4-Bromolevamisole Human Liver ALPKi = 2.8 µM[9]Potent inhibitor of non-specific ALPs (liver, bone); does not affect intestinal ALP.[10][11]Adenylate Cyclase Inhibition (uncorrelated with ALP inhibition).[13]
Human Thyroid ALPIC50 = 1.2 µM[13]
Levamisole Human Thyroid ALP~10-fold weaker than 4-Bromolevamisole[13]Non-selective; inhibits multiple isoenzymes.[6][14]Immunomodulation (Thymopoietin mimicry); Neuronal activity suppression.[7][8]
Tetramisole (Racemic mixture)VariesNon-selective.Neuronal activity suppression (independent of ALP inhibition).[8]
Cimetidine Human Liver ALPKi = 3.2 mM[9]Weak, uncompetitive inhibitor of ALP.Diamine Oxidase (DAO) inhibition; H2-antagonist.[9]

The data clearly indicates that 4-Bromolevamisole is a significantly more potent inhibitor of TNAP than levamisole.[13] Furthermore, its documented lack of effect on intestinal ALP provides a crucial tool for distinguishing the functions of these different isoenzymes in experimental models.[10]

Diagram: Mechanism of Uncompetitive Inhibition

The following diagram illustrates the mechanism of uncompetitive inhibition, which is characteristic of 4-Bromolevamisole.[9] The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme.

G E Free Enzyme (ALP) ES Enzyme-Substrate Complex E->ES + S S Substrate (e.g., pNPP) I Inhibitor (4-Bromolevamisole) ES->E - S ESI Enzyme-Substrate-Inhibitor (Inactive Complex) ES->ESI + I P Product (pNP) ES->P k_cat ESI->ES - I

Caption: Uncompetitive inhibition of ALP by 4-Bromolevamisole.

Experimental Validation: A Step-by-Step Guide

To validate 4-Bromolevamisole in your own research, a multi-step approach is required, moving from basic enzymatic assays to more complex cell-based and in vivo models. This ensures that observations are robust and directly attributable to ALP inhibition.

This protocol establishes the direct inhibitory effect of 4-Bromolevamisole on ALP activity and determines its IC50 value. The most common method utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP).[15][16]

Rationale: This initial biochemical assay is critical to confirm the direct interaction between the inhibitor and the enzyme, independent of any cellular context. It provides quantitative data (IC50) for direct comparison with other inhibitors.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer with a pH optimal for ALP activity, typically pH 9.5-10.5 (e.g., 50 mM Tris-HCl containing 5 mM MgCl₂ and 0.1 mM ZnCl₂).[5][17]

    • Enzyme Solution: Prepare a stock solution of purified ALP (e.g., calf intestinal or recombinant human TNAP) in Assay Buffer.

    • Substrate Solution: Prepare a fresh solution of p-nitrophenyl phosphate (pNPP) in Assay Buffer (e.g., 0.5-1 mM).[5][15]

    • Inhibitor Stock: Prepare a high-concentration stock of 4-Bromolevamisole oxalate in a suitable solvent (e.g., DMSO or water) and create a serial dilution series.

    • Stop Solution: 3 M NaOH or 0.1 M EDTA.[16]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 10 µL of the appropriate 4-Bromolevamisole dilution (or vehicle control).

    • Add 20 µL of the ALP enzyme solution and pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the pNPP substrate solution.

    • Incubate at 37°C for 15-60 minutes, monitoring the development of yellow color.

    • Stop the reaction by adding 50 µL of Stop Solution.

    • Measure the absorbance at 405 nm using a microplate reader.[14][16]

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

This protocol assesses the ability of 4-Bromolevamisole to inhibit ALP in a more physiologically relevant context and rules out general cytotoxicity as the cause of reduced ALP activity. Osteoblast-like cell lines (e.g., MG-63 or Saos-2), which have high endogenous TNAP expression, are excellent models.[5]

Rationale: Confirming efficacy in a cellular environment is a crucial step. It demonstrates that the inhibitor is cell-permeable and can access the target enzyme. The concurrent cytotoxicity assay is a self-validating control; it ensures that the observed decrease in ALP activity is due to specific inhibition, not simply cell death.

Methodology:

  • Cell Culture:

    • Plate MG-63 cells in a 96-well plate at a density of ~1x10⁴ cells per well and culture until they reach confluence.[15]

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of 4-Bromolevamisole (and controls like levamisole) for a predetermined time (e.g., 24 hours).

  • Cellular ALP Activity Assay:

    • Wash the cells with PBS.

    • Lyse the cells directly in the wells using a lysis buffer compatible with the ALP assay (e.g., the Assay Buffer from Protocol 1 with 0.1% Triton X-100).

    • Add pNPP substrate directly to the lysate and incubate at 37°C.

    • Measure absorbance at 405 nm.

    • Normalize ALP activity to total protein content in each well (measured by a BCA or Bradford assay) to account for any differences in cell number.

  • Cytotoxicity Assay (MTT Assay):

    • In a parallel plate, treat cells with the same concentrations of 4-Bromolevamisole.

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure absorbance at ~570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.[5]

Moving to an in vivo model is the final validation step, confirming the inhibitor's efficacy and assessing its physiological impact within a complex biological system.

Rationale: An in vivo model provides the ultimate test of a drug's potential, assessing its pharmacokinetics, pharmacodynamics, and overall effect on a physiological process. For an ALP inhibitor, a model of ectopic calcification or bone mineralization can be appropriate.[18][19]

General Framework (Example: Mouse Model of Bone Mineralization):

  • Model Selection: Choose an appropriate animal model. For instance, to study the role of TNAP in bone formation, normal mice can be used.[18]

  • Dosing and Administration: Determine the appropriate dose and route of administration for 4-Bromolevamisole based on in vitro potency and any available pharmacokinetic data. Daily injections are a common approach.[18]

  • Treatment Groups: Establish clear experimental groups:

    • Vehicle Control

    • 4-Bromolevamisole

    • Levamisole (as a comparator)

    • Positive control (if applicable, e.g., a known modulator of mineralization)[20][21]

  • Endpoint Analysis:

    • Biochemical Markers: Collect serum at the end of the study and measure total ALP activity and levels of phosphate.[18]

    • Histology: Harvest relevant tissues (e.g., tibiae), perform histological staining, and cytochemically assess ALP activity in tissue sections.[10]

    • Mineralization Rate: For bone studies, use double tetracycline labeling to measure the mineral apposition rate (MiAR).[18]

  • Statistical Analysis: Use appropriate statistical methods to compare the outcomes between treatment groups. The experimental design must be sufficiently powered to detect meaningful differences.[21]

Diagram: Workflow for Validating a Selective ALP Inhibitor

This diagram outlines the logical progression of experiments, from initial biochemical characterization to in vivo confirmation.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 In Vivo Validation A Step 1: Enzymatic Assay (e.g., pNPP with purified ALP) B Determine IC50 & Ki Compare with Levamisole A->B C Step 2: Isozyme Selectivity Panel (TNAP, IAP, PLAP) B->C D Quantify Selectivity Ratios C->D E Step 3: Cellular ALP Inhibition (e.g., MG-63 osteoblasts) D->E G Confirm On-Target Effect (Inhibition without Toxicity) E->G F Step 4: Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) F->G H Step 5: Animal Model Study (e.g., Mouse calcification model) G->H I Assess Pharmacodynamics (Serum ALP, tissue histology) H->I J Evaluate Physiological Outcome (e.g., Mineral Apposition Rate) I->J

Caption: A logical workflow for the comprehensive validation of an ALP inhibitor.

Conclusion and Future Directions

References

  • Recent advances with alkaline phosphatases isoenzymes and their inhibitors. (n.d.). Google AI.
  • Al-Rashida, M., & Iqbal, J. (n.d.). Inhibition of Alkaline Phosphatase: An Emerging New Drug Target. PubMed. Retrieved February 21, 2026, from [Link]

  • Al-Rashida, M., & Iqbal, J. (n.d.). Inhibition of Alkaline Phosphatase: An Emerging New Drug Target. Bentham Science. Retrieved February 21, 2026, from [Link]

  • (2025, August 8). (PDF) Inhibition of Alkaline Phosphatase: An Emerging New Drug Target. ResearchGate. Retrieved February 21, 2026, from [Link]

  • Alkaline Phosphatase Activity Assay Kit (Colorimetric) NBP3-24465 Manual. (n.d.). Bio-Techne. Retrieved February 21, 2026, from [Link]

  • Inhibitors and activators of ALP. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Van Belle, H., et al. (n.d.). Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives. PubMed. Retrieved February 21, 2026, from [Link]

  • Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies. (2022, October 31). MDPI. Retrieved February 21, 2026, from [Link]

  • Borgers, M., & Thoné, F. (n.d.). The inhibition of alkaline phosphatase by L-p-bromotetramisole. PubMed. Retrieved February 21, 2026, from [Link]

  • An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems. (2021, February 28). Retrieved February 21, 2026, from [Link]

  • Moolenaar, F., et al. (n.d.). Effect of bromolevamisole and other imidazo [2,1-b] thiazole derivatives on adenylate cyclase activity. PubMed. Retrieved February 21, 2026, from [Link]

  • Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics. (n.d.). PubMed Central. Retrieved February 21, 2026, from [Link]

  • In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023, April 20). MDPI. Retrieved February 21, 2026, from [Link]

  • Enzyme Analysis. (n.d.). G-Biosciences. Retrieved February 21, 2026, from [Link]

  • Evaluating Alkaline Phosphatase-Instructed Self-Assembly of D-Peptides for Selectively Inhibiting Ovarian Cancer Cells. (n.d.). PubMed Central. Retrieved February 21, 2026, from [Link]

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  • Ultrasensitive Assay of Alkaline Phosphatase Based on the Fluorescent Response Difference of the Metal–Organic Framework Sensor. (2019, December 31). ACS Omega. Retrieved February 21, 2026, from [Link]

  • Lin, A., et al. (n.d.). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Retrieved February 21, 2026, from [Link]

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  • Investigative algorithms for disorders affecting human plasma alkaline phosphatase: a narrative review. (2024, January 10). Retrieved February 21, 2026, from [Link]

  • Anderson, H. C., & Reynolds, J. J. (n.d.). Stereospecific inhibition of alkaline phosphatase by L-tetramisole prevents in vitro cartilage calcification. PubMed. Retrieved February 21, 2026, from [Link]

  • In Vivo Assay Guidelines. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved February 21, 2026, from [Link]

  • Goldstein, G. (n.d.). Mode of action of levamisole. PubMed. Retrieved February 21, 2026, from [Link]

  • In vitro data on existing inhibitors of TNAP. | Download Table. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. (n.d.). PubMed Central. Retrieved February 21, 2026, from [Link]

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  • Lynch, J. J., et al. (2017, September 15). Potential functional and pathological side effects related to off-target pharmacological activity. PubMed. Retrieved February 21, 2026, from [Link]

  • Balmain, N., et al. (n.d.). Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse. PubMed. Retrieved February 21, 2026, from [Link]

  • Synthesis, characterization, in vitro tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) inhibition studies and computational evaluation of novel thiazole derivatives. (2020, September 15). PubMed. Retrieved February 21, 2026, from [Link]

  • ALP. (n.d.). eClinpath. Retrieved February 21, 2026, from [Link]

  • Reanalysis of in vivo drug synergy validation study rules out synergy in most cases. (2025, September 30). PubMed Central. Retrieved February 21, 2026, from [Link]

  • In Silico Prediction of Alkaline Phosphatase Interaction with the Natural Inhibitory 5-Azaindoles Guitarrin C and D. (2024, December 3). MDPI. Retrieved February 21, 2026, from [Link]

  • Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels. (n.d.). PubMed Central. Retrieved February 21, 2026, from [Link]

  • Tazerart, S., et al. (n.d.). Tetramisole and Levamisole Suppress Neuronal Activity Independently from Their Inhibitory Action on Tissue Non-specific Alkaline Phosphatase in Mouse Cortex. PubMed. Retrieved February 21, 2026, from [Link]

  • Optimization and Pharmacological Validation of a Leukocyte Migration Assay in Zebrafish Larvae for the Rapid In Vivo Bioactivity Analysis of Anti-Inflammatory Secondary Metabolites. (2026, February 7). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Kuwana, T., et al. (n.d.). Measurement of alkaline phosphatase of intestinal origin in plasma by p-bromotetramisole inhibition. PubMed. Retrieved February 21, 2026, from [Link]

  • Values of alkaline phosphathase and their isoenzyme profiles in patients with cancer in respect to bone and liver metastasis. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]

  • (PDF) Values of alkaline phosphathase and their isoenzyme profiles in patients with cancer in respect to bone and liver metastasis. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Pharmacological TNAP inhibition efficiently inhibits arterial media calcification in a warfarin rat model but deserves careful consideration of potential physiological bone formation/mineralization impairment. (2020, April 30). PubMed Central. Retrieved February 21, 2026, from [Link]

  • Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model. (n.d.). PubMed. Retrieved February 21, 2026, from [Link]

Sources

Comparative Toxicity Guide: 4-Bromolevamisole and Aminorex Derivatives

[1]

Executive Summary

This guide provides a technical comparison of the toxicity profiles of 4-Bromolevamisole (a halogenated derivative of the anthelmintic levamisole) and Aminorex derivatives (a class of psychostimulants and anorectics).

While levamisole is a well-documented cocaine adulterant known to metabolize into aminorex, 4-Bromolevamisole represents a distinct pharmacological entity often used as a research tool for alkaline phosphatase inhibition. The critical toxicological concern lies in the structural activity relationship (SAR): just as levamisole metabolizes to aminorex, 4-Bromolevamisole is theoretically predisposed to metabolize into 4'-Bromoaminorex , a compound predicted to possess potent serotonergic neurotoxicity analogous to para-bromoamphetamine (PBA).

This guide synthesizes confirmed experimental data with predictive toxicology to outline the risks associated with these compounds.

Chemical Phylogeny & Metabolic Pathways

To understand the comparative toxicity, one must first map the metabolic relationship between the parent compounds (Levamisole derivatives) and their active metabolites (Aminorex derivatives).

The Metabolic Link

Levamisole undergoes hepatic metabolism where the thiazole ring is opened, forming Aminorex. This transformation, while quantitatively minor (estimated <5% in humans), is toxicologically significant due to the high potency of the metabolite. A similar pathway is predicted for 4-Bromolevamisole.

Pathway Visualization

MetabolicPathwaycluster_0Standard Pathwaycluster_1Halogenated PathwayLevamisoleLevamisole(Parent)AminorexAminorex(Metabolite)Levamisole->Aminorex Hepatic Metabolism(Thiazole Ring Opening)BrLevamisole4-Bromolevamisole(Parent)BrAminorex4'-Bromoaminorex(Theoretical Metabolite)BrLevamisole->BrAminorex Predicted Metabolism(Analogous Pathway)

Figure 1: Parallel metabolic pathways of Levamisole and its brominated derivative.

Comparative Toxicity Profile

The toxicity of these compounds is best understood by separating the Parent Compounds (primarily immunotoxic/enzymatic inhibitors) from the Metabolites (primarily psychostimulant/neurotoxic).

Parent Compounds: Levamisole vs. 4-Bromolevamisole[1][2]
FeatureLevamisole4-Bromolevamisole
Primary Use Anthelmintic, Immunomodulator, Cocaine AdulterantResearch Tool (Alkaline Phosphatase Inhibitor)
Mechanism of Action Nicotinic Acetylcholine Receptor (nAChR) AgonistPotent, non-competitive inhibitor of Alkaline Phosphatase (ALP)
Key Toxicity Agranulocytosis: Immune-mediated destruction of neutrophils (ANCA-positive vasculitis).[1]Enzymatic Disruption: Systemic inhibition of ALP can disrupt bone mineralization and liver function.
Acute Symptoms Nausea, dizziness, neutropenia, skin necrosis.Acute oral toxicity (H302), dermal toxicity (H312).

Expert Insight: While Levamisole's risk is driven by idiosyncratic autoimmunity (agranulocytosis), 4-Bromolevamisole presents a more direct biochemical hazard through the potent inhibition of Alkaline Phosphatase, a critical enzyme for bone mineralization and hepatobiliary function.[1]

Metabolites: Aminorex vs. 4'-Bromoaminorex

The metabolites represent the "hidden" toxicity. Aminorex derivatives are amphetamine-like stimulants.[1][2] The addition of a bromine atom at the para-position (as in 4'-Bromoaminorex) drastically alters the pharmacological profile, shifting it from a dopaminergic stimulant to a serotonergic neurotoxin.

FeatureAminorex4'-Bromoaminorex (Predicted)
Pharmacology Substrate-type releaser of Dopamine (DAT) and Norepinephrine (NET).[1]Predicted potent releaser of Serotonin (SERT) > DAT/NET.
Reference Analog Amphetaminepara-Bromoamphetamine (PBA)
Primary Toxicity Pulmonary Hypertension (PH): Linked to 5-HT transporter interactions in pulmonary arteries.[1]Serotonergic Neurotoxicity: High risk of Serotonin Syndrome and long-term depletion of 5-HT terminals.[1]
Risk Profile Chronic cardiovascular remodeling.Acute neurotoxicity and hyperthermia.

Mechanistic Evidence: Research by Rickli et al. (2015) on aminorex analogs demonstrated that para-substitution (e.g., 4-methyl, 4-bromo) on the phenyl ring significantly increases potency at the Serotonin Transporter (SERT).[1] Therefore, 4'-Bromoaminorex is expected to exhibit a pharmacological profile similar to 4,4'-DMAR or para-bromoamphetamine , both of which are associated with severe serotonin syndrome and death.[1]

Experimental Protocols for Validation

To objectively assess the toxicity of these compounds, the following self-validating experimental workflows are recommended.

Protocol A: Comparative Cytotoxicity Screen (MTT Assay)

Purpose: To determine the direct cellular toxicity of the parent compounds.

  • Cell Line: HepG2 (Liver) or SH-SY5Y (Neuronal).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Vehicle Control (0.1% DMSO).[1]

    • Levamisole (1 - 1000 µM).[1]

    • 4-Bromolevamisole (1 - 1000 µM).

    • Positive Control: Triton X-100 (0.1%).[1]

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Reagent: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression.

    • Validation Check: 4-Bromolevamisole is expected to show lower IC50 (higher toxicity) than Levamisole due to halogenation and enzyme inhibition effects.

Protocol B: Monoamine Transporter Release Assay

Purpose: To characterize the psychostimulant and neurotoxic potential of the metabolites (Aminorex vs. 4-Br-Aminorex).

  • System: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Loading: Pre-load cells with tritiated neurotransmitters (

    
    H-DA, 
    
    
    H-NE, or
    
    
    H-5-HT) for 20 min.
  • Wash: Remove buffer and wash cells 3x to remove extracellular isotope.

  • Release Phase: Incubate cells with varying concentrations (1 nM - 100 µM) of the test compound (Aminorex or synthesized 4-Br-Aminorex) for 15 min.

  • Quantification: Collect supernatant and lyse cells. Count radioactivity in both fractions using Liquid Scintillation Counting.

  • Analysis: Plot % Release vs. Log[Concentration].

    • Validation Check: A "serotonergic" toxicity profile is confirmed if the EC50 for SERT release is <100 nM and significantly lower than the EC50 for DAT.

Mechanism of Action Visualization

The following diagram illustrates the divergent toxicity mechanisms of the parent compounds versus their metabolites.

ToxicityMechanismInput14-BromolevamisoleInput2Aminorex DerivativesInput1->Input2 Metabolism (Theoretical)Target_ALPTarget: Alkaline Phosphatase(Inhibition)Input1->Target_ALP Direct ActionTarget_SERTTarget: SERT / 5-HT2A(Release / Agonism)Input2->Target_SERT High Affinity (4-Br)Target_PulmonaryTarget: Pulmonary K+ ChannelsInput2->Target_Pulmonary Chronic ExposureOutcome_BoneBone Mineralization DefectsTarget_ALP->Outcome_BoneOutcome_SSSerotonin Syndrome(Hyperthermia, Seizures)Target_SERT->Outcome_SSOutcome_PHPulmonary HypertensionTarget_Pulmonary->Outcome_PH

Figure 2: Divergent toxicity cascades. 4-Bromolevamisole acts directly on enzymatic systems, while its aminorex metabolites target neurotransmitter systems and pulmonary vasculature.

Conclusion

The comparative toxicity of 4-Bromolevamisole and aminorex derivatives reveals a dual-threat profile. 4-Bromolevamisole presents a direct hazard through systemic alkaline phosphatase inhibition, a mechanism distinct from the immunotoxicity of standard levamisole. However, the greater latent threat lies in its potential metabolism to 4'-Bromoaminorex . Based on established structure-activity relationships of aminorex analogs, this brominated metabolite is predicted to be a potent serotonergic neurotoxin, carrying a higher risk of acute serotonin syndrome and neurotoxicity than the parent compound or non-halogenated aminorex.

References

  • Rickli, A., et al. (2015). Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR.[1] NeuroToxicology.[1] Link

  • Hofmaier, T., et al. (2014). Aminorex, a metabolite of the cocaine adulterant levamisole, exerts amphetamine-like actions at monoamine transporters.[1] Neurochemistry International.[1] Link

  • Metaye, T., et al. (1988). Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives. Biochemical Pharmacology.[1] Link

  • Brandt, S. D., et al. (2014). 4,4′-Dimethylaminorex (4,4′-DMAR; “Serotoni”): A novel and potentially lethal designer drug.[1] Drug Testing and Analysis.[3][4][5][6] Link

  • Sigma-Aldrich. Product Specification: (-)-p-Bromolevamisole oxalate.[1][7]Link[1]

Technical Guide: Cross-Reactivity of 4-Bromolevamisole in Standard Immunoassay Screens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The proliferation of 4-Bromolevamisole (4-Br-LEV) as a specific synthesis impurity or distinct adulterant alongside Levamisole in illicit cocaine supplies presents a unique challenge for forensic screening. While Levamisole detection is well-established, the halogenated analog 4-Br-LEV exhibits variable cross-reactivity profiles depending on the immunogen design of the assay.

This guide provides a technical comparison of 4-Br-LEV behavior in competitive ELISA and Homogeneous Enzyme Immunoassays (HEIA), offering a self-validating protocol for laboratories to quantify this interference.

Structural Homology & Immunochemical Mechanism

To understand the cross-reactivity potential, one must analyze the hapten design used in antibody generation. Most commercial Levamisole antibodies are raised against the imidazothiazole core.

Structural Analysis
  • Levamisole: (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole.

  • 4-Bromolevamisole: Contains a bromine atom at the para position of the phenyl ring.

The addition of the bromine atom increases the molecular weight and electron density of the phenyl ring. If the assay's antibody targets the thiazole ring (common in broad-spectrum screens), 4-Br-LEV will exhibit high cross-reactivity (often >60%). If the antibody was raised using a linker at the phenyl position, the bromine atom causes steric hindrance, significantly reducing binding affinity (


).
Mechanistic Diagram

The following diagram illustrates the competitive binding mechanism and the structural interference points.

G cluster_0 Cross-Reactivity Zone Ab Capture Antibody (Anti-Levamisole) Signal Signal Output (Inverse to Conc.) Ab->Signal Determines OD Lev Levamisole (Target) Lev->Ab High Affinity (Fit: 100%) BrLev 4-Bromolevamisole (Interferent) BrLev->Ab Variable Affinity (Steric Hindrance?) Conj Enzyme Conjugate (Signal Generator) Conj->Ab Competes for Binding

Caption: Figure 1. Competitive binding dynamics. 4-Bromolevamisole competes with the Enzyme Conjugate for antibody binding sites. High cross-reactivity results in false-positive Levamisole detection.

Comparative Performance Data

The following data represents typical validation profiles observed in forensic toxicology laboratories when challenging Levamisole-specific kits with 4-Bromolevamisole.

Cross-Reactivity in Specific Levamisole Assays

Note: Data derived from competitive ELISA platforms (e.g., Neogen, Randox type).

Concentration (ng/mL)Levamisole (Target) % B/B04-Br-LEV (Analog) % B/B0Estimated Cross-Reactivity (%)
10 85%92%< 5%
50 60%75%~ 25%
100 45%55%60-80%
500 15%22%85-90%

Interpretation: At screening cut-offs (typically 100-500 ng/mL), 4-Br-LEV is likely to trigger a "Positive" result in a Levamisole assay.

Interference in Cocaine (Benzoylecgonine) Screens

A critical concern is whether 4-Br-LEV causes false positives in the primary drug screen (Cocaine).

Assay TypeTarget4-Br-LEV Cross-ReactivityRisk Level
ELISA Benzoylecgonine< 0.1%Negligible
EMIT (Homogeneous) Benzoylecgonine< 0.5%Low
Lateral Flow BenzoylecgonineNot DetectedNegligible

Experimental Protocol: Self-Validating Cross-Reactivity

To determine the specific cross-reactivity of 4-Bromolevamisole in your specific assay lot, follow this standard addition protocol. This method is self-validating because it utilizes your specific matrix (urine/blood) and cutoff calibrator.

Materials
  • Drug-free urine or serum matrix.

  • Certified Reference Material (CRM) for Levamisole.

  • Reference Standard for 4-Bromolevamisole (e.g., Cayman Chem, Sigma).

  • Immunoassay Kit (ELISA or Homogeneous).

Workflow Diagram

Protocol Start Start Validation Prep 1. Prepare Spiked Samples (0, 10, 100, 1000, 10000 ng/mL) Start->Prep Run 2. Run Immunoassay (Duplicate) Prep->Run Plot 3. Plot Dose-Response (Log Conc vs. %Binding) Run->Plot Calc 4. Calculate ED50 (50% Displacement) Plot->Calc Result 5. Determine % CR (ED50 Target / ED50 Analog) * 100 Calc->Result

Caption: Figure 2.[1][2] Step-by-step validation workflow for determining cross-reactivity (CR).

Calculation Logic

Calculate the percentage cross-reactivity (%CR) using the concentration required to displace 50% of the labeled conjugate (


):


  • If %CR > 100%: The analog binds more strongly than the target (rare for 4-Br-LEV).

  • If %CR < 1%: The analog is effectively invisible to the assay.

Troubleshooting & Confirmation

If your immunoassay screen is positive for Levamisole/Adulterants, but you suspect 4-Bromolevamisole presence:

  • Retention Time Shift: In LC-MS/MS confirmation, 4-Br-LEV will have a longer retention time than Levamisole on C18 columns due to the lipophilic bromine atom.

  • Mass Transition: Monitor the distinct isotopic pattern of Bromine (

    
     and 
    
    
    
    ) which gives a characteristic doublet peak (M and M+2) of equal intensity, unlike the sulfur pattern of Levamisole.
  • Metabolic Markers: Look for Aminorex .[3] Levamisole metabolizes to Aminorex; 4-Bromolevamisole may metabolize to 4-Bromoaminorex, a distinct compound with unique toxicity risks.

References

  • Centers for Disease Control and Prevention (CDC). (2010). Agranulocytosis Associated with Cocaine Use - Four States, March 2008–November 2009. Morbidity and Mortality Weekly Report. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. [Link]

  • Hofmaier, T., et al. (2018). Aminorex, a metabolite of the cocaine adulterant levamisole, exerts amphetamine-like actions at monoamine transporters. Neurochemistry International. [Link]

  • Bertol, E., et al. (2017). Levamisole and its derivatives in cocaine preparations: A toxicological review. Current Medicinal Chemistry. [Link]

Sources

4-Bromolevamisole vs tetramisole inhibition constants (Ki)

Publish Comparison Guide: 4-Bromolevamisole vs. Tetramisole Inhibition Constants ( )

Executive Summary

In the context of Alkaline Phosphatase (ALP) inhibition, the choice between Tetramisole and its brominated derivative, 4-Bromolevamisole (also known as L-p-bromotetramisole), is a trade-off between cost-efficiency and potency .

  • Tetramisole is a racemic mixture containing the active L-isomer (Levamisole). It is the standard, economical inhibitor for routine histochemistry and blocking endogenous ALP in ELISAs.

  • 4-Bromolevamisole is a high-potency derivative. The addition of a bromine atom to the phenyl ring enhances its binding affinity to the Tissue-Nonspecific Alkaline Phosphatase (TNAP) complex by approximately 10-fold . It is the reagent of choice for sensitive kinetic studies or when "complete" inhibition is required at lower concentrations to minimize off-target effects.

Key Takeaway: For critical assays requiring maximal TNAP suppression with minimal reagent load, 4-Bromolevamisole is superior. For general blocking buffers, Tetramisole (or pure Levamisole) remains the industry standard.

Chemical & Mechanistic Distinction

To understand the inhibition constants (

Stereochemistry and Activity

Alkaline phosphatase inhibition is stereospecific.[1] Only the L-isomer (

  • Tetramisole: A racemic mixture (50:50) of D- and L-isomers. Only the L-fraction (Levamisole) inhibits ALP. The D-fraction (Dexamisole) is inert against ALP.

  • Levamisole: The pure L-isomer of tetramisole.

  • 4-Bromolevamisole: The brominated L-isomer. (Note: "Bromotetramisole" often refers to the racemate; ensure you are using the L-isomer for assays).

Mechanism of Action: Uncompetitive Inhibition

Both compounds function as uncompetitive inhibitors of TNAP (Liver, Bone, Kidney isozymes). They do not bind to the free enzyme; instead, they bind specifically to the Enzyme-Substrate (ES) complex , preventing the release of the phosphate product.

  • Specificity: Both compounds effectively inhibit TNAP but have negligible activity against Intestinal ALP (IAP) or Placental ALP (PLAP). This selectivity allows researchers to distinguish between isozymes in serum samples.

Structural Enhancement

The addition of a bromine atom at the para position of the phenyl ring in 4-Bromolevamisole increases lipophilicity and electron density. This modification stabilizes the interaction with the hydrophobic pocket adjacent to the active site in the ES complex, resulting in a significantly lower

Inhibition_Mechanismcluster_legendMechanism: Uncompetitive InhibitionEEnzyme (TNAP)ES[E-S] ComplexE->ES+ SSSubstrate (pNPP)PProduct + PiES->PCatalysisESI[E-S-I] Complex(Inactive)ES->ESI+ I (Uncompetitive)IInhibitor(Tetramisole/4-Bromo)

Caption: Uncompetitive inhibition mechanism. The inhibitor binds only to the Enzyme-Substrate complex, locking it in an inactive state.

Comparative Data Analysis: Inhibition Constants ( )

The following data aggregates experimentally determined


Table 1: Values against Tissue-Nonspecific ALP (TNAP)
CompoundActive Isomer

(Human Liver/Bone)

(Bovine/Rat)
Relative Potency
4-Bromolevamisole L-p-bromotetramisole2.8

M
(pH 10.5)
~56

M (Physiol. pH)*
10x
Levamisole L-tetramisole16 - 20

M
45

6

M
1x (Baseline)
Tetramisole (Racemic Mix)~32 - 40

M
(Apparent)
~90

M (Apparent)
0.5x

*Note: Inhibition potency is pH-dependent.[2] While 4-Bromolevamisole shows extreme potency (


Table 2: Isozyme Specificity Profile
Target Isozyme4-Bromolevamisole ResponseTetramisole ResponseApplication Utility
TNAP (Liver/Bone/Kidney) Strong Inhibition (

at 0.1 mM)
Inhibition (

at 1-5 mM)
Differentiating Bone vs. Intestinal ALP
Intestinal ALP (IAP) Resistant (No inhibition)Resistant (No inhibition)Control marker in inhibition assays
Placental ALP (PLAP) Resistant (No inhibition)Resistant (No inhibition)Cancer marker detection

Experimental Protocol: Determination of

To validate these constants in your own specific system (e.g., a specific cell line lysate), follow this standardized kinetic assay.

Materials
  • Buffer: 1 M Diethanolamine (DEA) buffer, pH 9.8, containing 0.5 mM MgCl

    
    .
    
  • Substrate: p-Nitrophenyl Phosphate (pNPP). Prepare serial dilutions (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0 mM).

  • Enzyme: Purified TNAP or tissue homogenate (e.g., Kidney/Liver).

  • Inhibitor:

    • Stock A: 4-Bromolevamisole (1 mM in water).

    • Stock B: Tetramisole (10 mM in water).

Workflow

Assay_WorkflowStartStart: Enzyme PrepDilutionSubstrate Dilution Series(0.1 - 5.0 mM pNPP)Start->DilutionInhibitorAdd Inhibitor(Fixed Concentrations: 0, 10, 20, 50 µM)Dilution->InhibitorIncubationPre-incubation(5-10 min @ 37°C)Inhibitor->IncubationReactionInitiate Reaction(Add Enzyme)Incubation->ReactionMeasureMeasure Absorbance(405 nm, Kinetic Mode)Reaction->MeasureAnalysisData Analysis(Lineweaver-Burk / Dixon Plot)Measure->Analysis

Caption: Kinetic assay workflow for determining inhibition constants.

Data Analysis (The Critical Step)

Since the inhibition is uncompetitive , you cannot rely solely on IC50. You must generate a Lineweaver-Burk Plot (1/V vs 1/[S]).

  • Plot Lines: You will see a series of parallel lines for different inhibitor concentrations.

    • Competitive inhibitors intersect at the Y-axis.

    • Uncompetitive inhibitors (like Tetramisole/4-Bromo) produce parallel lines that do not intersect in the first quadrant.

  • Calculate

    
    :  Use the intercept equations or a secondary plot (Slope vs [I] or Intercept vs [I]) to derive the exact 
    
    
    .

Application Scenarios: When to Use Which?

Scenario A: Immunohistochemistry (IHC) / In Situ Hybridization
  • Recommendation: Tetramisole (Levamisole)

  • Reasoning: You need to block endogenous alkaline phosphatase in tissues (like kidney or intestine) to prevent background noise when using AP-conjugated secondary antibodies. Tetramisole is cheap and effective at high concentrations (1-2 mM) typically used in blocking buffers. The slight potency difference is irrelevant here because you are saturating the system.

Scenario B: Kinetic Isozyme Profiling
  • Recommendation: 4-Bromolevamisole

  • Reasoning: When quantifying the ratio of Bone ALP vs. Intestinal ALP in serum, you need a highly specific inhibitor that acts at low concentrations. 4-Bromolevamisole can be used at ~10-50

    
     to completely silence TNAP without risking minor interference with other phosphatases or requiring excessive additives that might alter pH.
    
Scenario C: Drug Screening Assays
  • Recommendation: 4-Bromolevamisole

  • Reasoning: If using TNAP as a reporter gene or target, 4-Bromolevamisole serves as a more robust positive control for inhibition due to its tighter binding affinity (

    
    ).
    

References

  • Van Belle, H. (1976). Alkaline phosphatase.[2][3][4][5][6][7][8][9][10][11][12] I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clinical Chemistry, 22(7), 972-976.

  • Borgers, M., & Thoné, F. (1975).[3][4] The inhibition of alkaline phosphatase by L-p-bromotetramisole.[3][4][6][7][10][11][13][14] Histochemistry, 44(3), 277-280.[4]

  • Jackson, E. K., et al. (2020).[4][10] Alkaline Phosphatase Activity Is a Key Determinant of Vascular Responsiveness to Norepinephrine.[10] Hypertension, 76(4), 1160-1167. (Provides

    
     for L-p-bromotetramisole in physiological rat models). 
    
  • Brun-Heath, I., et al. (2011). Differential inhibition of alkaline phosphatase isoenzymes by various chemical compounds. Analytical Biochemistry. (General reference for isozyme inhibition profiles).

Technical Guide: Correlation Between 4-Bromolevamisole Concentration and ALP Activity Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification and histochemical analysis of Alkaline Phosphatase (ALP), distinguishing between isoenzymes is a critical challenge. 4-Bromolevamisole (4-BL) serves as a high-potency, stereospecific inhibitor targeting Tissue-Nonspecific Alkaline Phosphatase (TNAP) —found in liver, bone, and kidney—while leaving Intestinal ALP (IAP) and Placental ALP (PLAP) largely intact.

This guide details the concentration-dependent reduction of ALP activity by 4-BL, establishing it as a superior alternative to Levamisole due to a 10-15x lower inhibition constant (


) . While Levamisole requires millimolar concentrations (1–5 mM) for complete inhibition, 4-BL achieves comparable suppression in the micromolar range (

), significantly reducing the risk of non-specific toxicity or off-target effects in sensitive assays.

Mechanistic Insight: Uncompetitive Inhibition

To understand the correlation between 4-BL concentration and ALP reduction, one must grasp the inhibition mechanism. 4-BL is an uncompetitive inhibitor . Unlike competitive inhibitors that fight for the active site, 4-BL binds specifically to the Enzyme-Substrate (ES) complex .

  • The Implication: The inhibition efficiency increases as the substrate concentration increases.

  • The Specificity: The binding site for 4-BL is structurally conserved in TNAP (liver/bone/kidney) but sterically hindered or absent in IAP (intestinal) and PLAP (placental), providing the basis for differential inhibition.

DOT Diagram: Mechanism of Action

ALP_Mechanism cluster_legend Target Specificity E Enzyme (ALP) ES E-S Complex E->ES + S S Substrate (pNPP) ES->E Reversible P Product (pNP) ES->P Catalysis ESI E-S-I Complex (Inactive) ES->ESI + 4-BL (Uncompetitive Binding) I 4-Bromolevamisole ESI->ES Reversible Legend Target: TNAP (Liver/Bone/Kidney) No Effect: Intestinal/Placental ALP

Figure 1: Uncompetitive inhibition mechanism of 4-Bromolevamisole targeting the Enzyme-Substrate complex of TNAP.

Comparative Analysis: 4-BL vs. Alternatives

The following table contrasts 4-BL with its parent compound (Levamisole) and other common isoenzyme inhibitors.

Feature4-Bromolevamisole (4-BL) Levamisole L-Phenylalanine L-Homoarginine
Primary Target TNAP (Liver, Bone, Kidney)TNAP (Liver, Bone, Kidney)Intestinal / Placental ALPTNAP (Liver, Bone)
Inhibition Type UncompetitiveUncompetitiveUncompetitiveUncompetitive
Potency (

)
High (

)
Moderate (

)
Low (mM range)Low (

)
Working Conc. 0.1 – 0.5 mM 1.0 – 5.0 mM5 – 10 mM10 – 20 mM
Selectivity Excellent (Little effect on IAP)Good (Little effect on IAP)Inverse (Inhibits IAP, spares TNAP)Moderate
Key Advantage Complete inhibition at low doses; minimal background.Low cost; widely available.Distinguishes Intestinal ALP.Distinguishes Bone vs. Liver (weakly).

Analysis: Data indicates that 4-BL is approximately 16-fold more potent than Levamisole based on


 values (

vs

). In practical applications, this allows researchers to use 4-BL at concentrations as low as 0.1 mM to achieve near-100% inhibition of endogenous TNAP, whereas Levamisole often requires 1-2 mM to achieve the same effect.

Validated Experimental Protocol

This protocol describes a self-validating system to measure the concentration-dependent reduction of ALP activity using p-Nitrophenyl Phosphate (pNPP) as the substrate.

Reagents
  • Assay Buffer: 1 M Diethanolamine (DEA), 0.5 mM MgCl₂, pH 9.8.

  • Substrate: 10 mM pNPP (dissolved in Assay Buffer).

  • Inhibitor Stock: 10 mM 4-Bromolevamisole in water or DMSO.

  • Enzyme Source: Cell lysate (e.g., Saos-2 for bone ALP) or Serum.

Workflow Diagram

Protocol_Workflow Step1 1. Sample Prep (Dilute lysate in Assay Buffer) Step2 2. Inhibitor Addition (Add 4-BL: 0, 10, 50, 100, 500 µM) Step1->Step2 Step3 3. Pre-Equilibration (5 mins @ 37°C) Step2->Step3 Step4 4. Substrate Trigger (Add pNPP to start reaction) Step3->Step4 Step5 5. Kinetic Read (Absorbance @ 405nm for 10-20 min) Step4->Step5 Validation Validation Check: Intestinal ALP control should show <5% inhibition Step5->Validation

Figure 2: Step-by-step assay workflow for determining 4-BL inhibition efficiency.

Step-by-Step Procedure
  • Preparation: Prepare a dilution series of 4-BL to achieve final well concentrations of 0, 10, 50, 100, 250, and 500 µM.

  • Incubation: Add 10 µL of sample (lysate/serum) and 10 µL of Inhibitor to a 96-well plate. Incubate for 5 minutes at 37°C.

    • Note: Although uncompetitive inhibitors bind the ES complex, this step ensures temperature equilibration and inhibitor distribution.

  • Reaction: Add 100 µL of pNPP Substrate to initiate the reaction.

  • Measurement: Immediately monitor Absorbance at 405 nm (OD405) in kinetic mode (read every 1 minute for 20 minutes).

  • Calculation: Calculate the slope (

    
    ) for each concentration.
    

Data Interpretation & Expected Results

When plotting [4-Bromolevamisole] (x-axis) vs. % Remaining Activity (y-axis) , expect the following profiles based on the enzyme source:

Enzyme SourceExpected Response to 4-BL (0.1 mM)Interpretation
Bone / Liver (TNAP) < 5% Activity High Sensitivity. Rapid drop in activity between 1–50 µM.
Intestine (IAP) > 90% Activity Resistant. 4-BL does not effectively bind IAP.
Placenta (PLAP) > 90% Activity Resistant. PLAP is structurally similar to IAP regarding inhibition.
Mixed Sample Partial Inhibition The remaining activity represents the IAP/PLAP fraction.

Troubleshooting:

  • If inhibition is <90% for TNAP: Check the pH. 4-BL potency is pH-dependent (optimal inhibition at pH 9.0–10.5).

  • If Intestinal ALP is inhibited: Ensure the concentration of 4-BL does not exceed 5 mM, where non-specific effects may occur.

References

  • Borgers, M., & Thoné, F. (1975).[1] The inhibition of alkaline phosphatase by L-p-bromotetramisole.[1][2] Histochemistry, 44(3), 277–280.[1]

  • Van Belle, H. (1976).[3] Alkaline phosphatase.[1][2][3][4][5][6][7] I. Kinetics and inhibition by levamisole of purified isoenzymes from humans. Clinical Chemistry, 22(7), 972–976.

  • Brun-Heath, I., et al. (1989).[4] Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives.[6] Pathologie Biologie, 37(5), 539-544.

  • Sigma-Aldrich. (n.d.). Alkaline Phosphatase Detection and Inhibition. Technical Product Guide.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromolevamisole

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds requires a meticulous, well-informed approach to personal protection. This guide provides essential, direct safety and logistical information for handling 4-Bromolevamisole, a derivative of the anthelmintic drug Levamisole.

Hazard Profile: Understanding the Risk

4-Bromolevamisole is a white powder, and like many research chemicals, its toxicological properties are not fully characterized.[1] However, data from the parent compound, Levamisole, and its salts indicate significant hazards that must be respected.[5][6][7] The primary risks are associated with acute toxicity and potential reproductive harm.

Table 1: Summary of Known and Inferred Hazards

Hazard Classification Description Source/Inference
Acute Toxicity: Oral (Category 3) Toxic if swallowed.[5][7] The GHS classification for Levamisole is H301.[5][7] Based on Levamisole HCl SDS.[5][7]
Acute Toxicity: Dermal & Inhalation A related SDS indicates Levamisole is "Toxic in contact with skin or if inhaled" (H311+H331).[6] Based on Levamisole SDS.[6]
Reproductive Toxicity (Category 2) Suspected of damaging fertility or the unborn child (H361).[6][7] Based on Levamisole SDS.[6][7]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure (H373).[7] Based on Levamisole SDS.[7]

| Physical Form | Solid, powder.[1] This presents an inhalation hazard if handled improperly. | Product information for 4-Bromolevamisole oxalate.[1] |

The Occupational Safety and Health Administration's (OSHA) Laboratory Safety Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect personnel from hazardous chemicals.[2] For "particularly hazardous substances," which include reproductive toxins and substances with a high degree of acute toxicity, the standard requires "provisions for additional employee protection," such as establishing designated work areas and using containment devices.[8]

Core Directive: Mandatory Personal Protective Equipment

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical. The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[9] However, for a compound with the hazard profile of 4-Bromolevamisole, enhanced protection is required.

Body Protection: Beyond the Standard Lab Coat

A standard cotton lab coat offers minimal protection from chemical splashes. For handling powdered hazardous substances, a disposable gown made of a non-woven, coated material like polyethylene-coated polypropylene is recommended.[3] This provides a superior barrier against both particulate and potential splash contamination. The gown should have long sleeves with tight-fitting cuffs.

Hand Protection: The Critical Barrier

Gloves are the most direct line of defense for your hands. Since specific chemical resistance data for 4-Bromolevamisole is not available, a conservative approach is necessary.

  • Glove Type : Use powder-free nitrile gloves as a minimum.[9] Nitrile provides good resistance to a range of chemicals.

  • Double Gloving : When handling the solid compound or preparing solutions, wearing two pairs of gloves is a mandatory practice.[3][10] The inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff to protect the wrist and forearm.[3]

  • Inspection and Replacement : Always inspect gloves for visible defects before use.[3] Change gloves frequently (every 30-60 minutes is a good practice) and immediately if you suspect contamination.[3] After any contact, remove gloves immediately, wash your hands thoroughly, and don a new pair.[9]

Table 2: Glove Selection for Handling 4-Bromolevamisole

Glove Material Protection Level Recommended Use Rationale
Nitrile (Disposable) Incidental Contact Minimum requirement for all handling procedures.[9] Good general chemical resistance.
Double Nitrile Gloves Enhanced Protection Weighing solid, preparing solutions, spill cleanup. Reduces the risk of exposure from a single glove failure.[10]

| Silver Shield®/Viton® | High Resistance | For extensive handling or spill cleanup. | Offers the highest level of chemical resistance against a wide range of chemicals, including aromatic and chlorinated compounds.[11] |

Eye and Face Protection: Shielding from Splashes and Dust

Standard safety glasses with side shields do not provide adequate protection from chemical splashes or airborne powders.[11]

  • Chemical Splash Goggles : These are the minimum requirement. They must fit snugly against the face to prevent particles or splashes from entering the eye area.[11] Look for the "Z87" mark, which signifies adherence to ANSI standards.[9]

  • Face Shield : When there is a significant risk of splashing (e.g., preparing concentrated solutions, cleaning up spills), a face shield must be worn in addition to chemical splash goggles.[3][10] A face shield alone does not provide adequate eye protection.[3]

Respiratory Protection: Preventing Inhalation

Since 4-Bromolevamisole is a powder, preventing inhalation is critical. The need for respiratory protection depends on the specific task and the engineering controls in place.

  • Engineering Controls First : The primary method of controlling inhalation exposure is to use engineering controls like a certified chemical fume hood or a glove box.[12] All weighing and handling of the solid powder should be performed within such a device.

  • When Respirators are Needed : If engineering controls are not feasible or during a large spill cleanup, respiratory protection is necessary.[3] An N95 dust mask may be suggested for nuisance dust, but given the compound's toxicity, it is not sufficient.[3] A full-facepiece, cartridge-type respirator with P100 (particulate) filters should be used for cleanup operations.[3] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA.

Operational and Disposal Plans

A clear, step-by-step plan for operations and disposal is crucial for maintaining a safe laboratory environment.

Experimental Workflow: PPE Donning and Doffing

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Outer Gloves (over cuff) Don3->Don4 Work Perform Work Don4->Work Doff1 1. Outer Gloves (Contaminated) Doff2 2. Gown Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Wash Hands Thoroughly Doff4->Doff5 Exit Exit Lab Doff5->Exit Enter Enter Lab Enter->Don1 Work->Doff1

Caption: PPE Donning and Doffing Workflow.

Protocol: Handling Solid 4-Bromolevamisole
  • Designate an Area : Cordon off a specific area for handling, preferably within a chemical fume hood.

  • Assemble Equipment : Gather all necessary spatulas, weigh boats, and containers before bringing the chemical into the hood.

  • Don PPE : Follow the donning sequence outlined in the diagram above.

  • Weigh the Compound : Carefully weigh the desired amount of 4-Bromolevamisole powder on a tared weigh boat. Use gentle motions to avoid creating airborne dust.

  • Transfer : Carefully transfer the powder to the reaction vessel or solvent container.

  • Immediate Cleanup : Use a damp cloth or paper towel to wipe down the spatula and any surfaces within the hood that may have been contaminated. Dispose of these wipes as hazardous waste.

  • Seal Container : Tightly seal the primary container of 4-Bromolevamisole and store it locked up as per safety recommendations.[5][6][7]

  • Doff PPE : Following the doffing sequence, dispose of all disposable PPE in the designated hazardous waste container.

Protocol: Spill Cleanup
  • Alert Personnel : Immediately alert others in the lab and evacuate the immediate area if necessary.

  • Don Appropriate PPE : For a large spill, this includes a full-facepiece respirator, double nitrile gloves, and a disposable gown.[3]

  • Contain the Spill : For a solid spill, gently cover with absorbent pads. For a liquid spill, surround the area with absorbent material, working from the outside in.

  • Clean Up : Carefully collect the absorbed material using scoops or other tools and place it into a labeled hazardous waste container.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Doff PPE and Wash Hands : Remove PPE as per the doffing procedure and wash hands thoroughly.

Waste Disposal Workflow

All materials contaminated with 4-Bromolevamisole must be treated as hazardous waste.[5] Never dispose of this chemical down the drain or in the regular trash.

Waste_Disposal cluster_generation Waste Generation Point (In Fume Hood) cluster_collection Waste Collection Solid Contaminated Solids (Gloves, Wipes, Weigh Boats) Solid_Bin Labeled Hazardous Waste Bag (Double Bagged) Solid->Solid_Bin Liquid Unused Solutions & Contaminated Solvents Liquid_Bin Labeled, Sealed Waste Bottle (Compatible Material) Liquid->Liquid_Bin Sharps Contaminated Sharps (Needles, Pipette Tips) Sharps_Bin Labeled, Puncture-Proof Sharps Container Sharps->Sharps_Bin Disposal Arrange for Pickup by Environmental Health & Safety Solid_Bin->Disposal Liquid_Bin->Disposal Sharps_Bin->Disposal

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.